Product packaging for 2-Nitro-benzo[B]thiophene-3-carbonitrile(Cat. No.:CAS No. 612505-78-9)

2-Nitro-benzo[B]thiophene-3-carbonitrile

Cat. No.: B1321256
CAS No.: 612505-78-9
M. Wt: 204.21 g/mol
InChI Key: TXCYUAKLWWCFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitro-benzo[B]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C9H4N2O2S and its molecular weight is 204.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4N2O2S B1321256 2-Nitro-benzo[B]thiophene-3-carbonitrile CAS No. 612505-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUAKLWWCFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610709
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612505-78-9
Record name 2-Nitro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-benzo[b]thiophene-3-carbonitrile is a derivative of the benzo[b]thiophene heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. Benzo[b]thiophenes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 2-position and a nitrile group at the 3-position is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological profile. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, based on established principles of benzothiophene chemistry.

Molecular Structure and Properties

The chemical structure of this compound consists of a benzene ring fused to a thiophene ring, with a nitro group (-NO₂) attached to the C2 position and a nitrile group (-CN) at the C3 position of the thiophene ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC₉H₄N₂O₂S-
Molecular Weight204.21 g/mol -
Boiling Point312.7 ± 15.0 °CPredicted value for the parent compound, benzo[b]thiophene-3-carbonitrile.[1]
Density1.28 ± 0.1 g/cm³Predicted value for the parent compound, benzo[b]thiophene-3-carbonitrile.[1]
AppearanceWhite to light yellow solidBased on the appearance of the parent compound.[1]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound was not identified in the reviewed literature. However, a plausible synthetic route can be proposed based on the known reactivity of the benzo[b]thiophene core, specifically through the electrophilic nitration of the precursor, benzo[b]thiophene-3-carbonitrile.

Proposed Experimental Protocol: Nitration of Benzo[b]thiophene-3-carbonitrile

This proposed protocol is based on general methods for the nitration of aromatic and heteroaromatic compounds.

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of benzo[b]thiophene-3-carbonitrile in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution with constant stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully onto crushed ice to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then dry the product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Note: The regioselectivity of nitration on the benzo[b]thiophene ring can be complex. Electrophilic attack can occur at the 2- or 3-position of the thiophene ring, as well as on the benzene ring.[3] The presence of the electron-withdrawing nitrile group at the 3-position is expected to deactivate this position towards further electrophilic attack and may direct the incoming nitro group to the 2-position. However, formation of other isomers is possible.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products precursor Benzo[b]thiophene-3-carbonitrile reaction Electrophilic Nitration precursor->reaction Substrate nitrating_agent Nitrating Mixture (HNO3/H2SO4) nitrating_agent->reaction Reagent product This compound reaction->product Major Product byproducts Isomeric Byproducts reaction->byproducts Potential

Proposed synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the benzo[b]thiophene ring system and the two functional groups: the nitro group and the nitrile group.

1. Reactivity of the Benzo[b]thiophene Core: The benzo[b]thiophene ring is an electron-rich aromatic system. The nitro group at the 2-position is a strong electron-withdrawing group, which will significantly deactivate the thiophene ring towards further electrophilic substitution. Any subsequent electrophilic attack would likely occur on the less deactivated benzene ring.

2. Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation would yield 2-Amino-benzo[b]thiophene-3-carbonitrile, a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. Nitrobenzothiophenes have also been shown to participate in dearomative [3 + 2] cycloaddition reactions with nonstabilized azomethine ylides, leading to the formation of fused tricyclic benzo[4][5]thieno[2,3-c]pyrroles.[6][7]

3. Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations.[8]

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-Nitro-benzo[b]thiophene-3-carboxylic acid) or a primary amide (2-Nitro-benzo[b]thiophene-3-carboxamide).

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Reactivity_Pathways cluster_nitro_reactions Nitro Group Reactions cluster_nitrile_reactions Nitrile Group Reactions start This compound amino_product 2-Amino-benzo[b]thiophene-3-carbonitrile start->amino_product Reduction (e.g., Sn/HCl) cycloaddition_product Fused Tricyclic Pyrroles start->cycloaddition_product [3+2] Cycloaddition (Azomethine Ylides) acid_product 2-Nitro-benzo[b]thiophene-3-carboxylic acid start->acid_product Hydrolysis (H+ or OH-) amine_product 2-Nitro-3-(aminomethyl)benzo[b]thiophene start->amine_product Reduction (e.g., LiAlH4)

Potential reactivity pathways of this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on the functional groups present and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the benzene ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the 7-position is expected to be the most deshielded due to the anisotropic effect of the thiophene ring.
¹³C NMR Aromatic carbons would appear in the range of δ 110-150 ppm. The carbon of the nitrile group would be observed around δ 115-120 ppm. The carbon attached to the nitro group (C2) would be significantly deshielded.
IR Spectroscopy Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A sharp absorption for the nitrile group (C≡N stretch) would be present around 2230-2210 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of NO₂, NO, and HCN.

Potential Applications

Given the pharmacological importance of the benzo[b]thiophene scaffold, this compound and its derivatives represent promising candidates for drug discovery and development. The electron-withdrawing nature of the nitro and nitrile groups could enhance the molecule's ability to interact with biological targets. Potential areas of application include:

  • Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity.

  • Antimicrobial Agents: The benzo[b]thiophene nucleus is a common feature in antimicrobial compounds.

  • Enzyme Inhibitors: The functional groups could serve as key binding elements for various enzyme active sites.

Furthermore, this compound could serve as a valuable building block in organic synthesis for the creation of more complex, biologically active molecules.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on the well-established chemistry of its constituent parts. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.

References

Spectroscopic and Synthetic Insights into Nitro-Substituted Benzo[b]thiophene Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for 2-Nitro-benzo[b]thiophene-3-carbonitrile necessitates a broader examination of related compounds to inform potential synthetic strategies and spectroscopic characteristics. Currently, no detailed experimental protocols or comprehensive spectroscopic data for the target molecule, this compound, are available in the public domain. This technical guide, therefore, provides an in-depth analysis of available information on the synthesis and spectroscopic properties of closely related benzo[b]thiophene derivatives to serve as a foundational resource for researchers, scientists, and drug development professionals.

This document collates and presents data on the synthesis of benzo[b]thiophene precursors and the general methodologies for their nitration. Spectroscopic data for relevant analogues are summarized to provide a comparative framework for the potential characterization of the title compound.

Synthetic Approaches to the Benzo[b]thiophene Scaffold

The synthesis of the benzo[b]thiophene core is a well-established area of heterocyclic chemistry. Various methods have been developed to construct this bicyclic system, often starting from substituted benzenes or thiophenes. For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide can yield 2-substituted benzo[b]thiophenes. Another approach involves the acid-catalyzed cyclization of arylthiomethyl ketones to produce 3-substituted benzo[b]thiophenes.

Nitration of Benzo[b]thiophene Derivatives: A Complex Reaction

The introduction of a nitro group onto the benzo[b]thiophene ring system is a challenging transformation that often leads to a mixture of isomers. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Studies on the nitration of benzo[b]thiophen-3-carboxylic acid have shown that substitution can occur at all four available positions on the benzene ring (positions 4, 5, 6, and 7)[1]. The distribution of these isomers is sensitive to the nitrating agent and reaction temperature. For example, using concentrated nitric acid in a sulfuric acid/acetic acid mixture at 60°C favors the formation of the 4-nitro isomer, while employing potassium nitrate in sulfuric acid at 0°C leads to the 5- and 6-nitro isomers as the major products[1]. Importantly, under the studied conditions, no nitration was observed at the 2-position of the thiophene ring[1].

Similarly, the nitration of 3-acetyl- and 3-formyl-benzo[b]thiophene results in substitution on the benzene ring, and in some cases, can even lead to the replacement of the acetyl or formyl group with a nitro group[2]. Again, substitution at the 2-position of the thiophene ring was not observed[2].

These findings suggest that the direct nitration of benzo[b]thiophene-3-carbonitrile at the 2-position is likely to be a difficult transformation to achieve selectively.

Spectroscopic Data of Related Benzo[b]thiophene Derivatives

While specific data for this compound is unavailable, the spectroscopic characteristics of related compounds can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of nitro-substituted benzo[b]thiophene derivatives show characteristic signals for the aromatic protons, with chemical shifts influenced by the position of the nitro group. For example, the ¹H NMR spectra of the methyl esters of 4-, 5-, 6-, and 7-nitrobenzo[b]thiophen-3-carboxylic acid have been recorded and analyzed[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a nitro-substituted benzo[b]thiophene would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively). Additionally, a characteristic band for the nitrile group (C≡N) would be expected around 2230-2210 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of benzo[b]thiophene derivatives have been studied and can involve cleavage of the thiophene ring and loss of substituents.

Experimental Workflow for Synthesis and Characterization

Based on the available literature, a hypothetical experimental workflow for the synthesis and characterization of this compound could be envisioned. This would likely involve a multi-step synthesis of a suitable precursor, followed by a carefully controlled nitration reaction.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Precursor Benzo[b]thiophene Precursor Synthesis Start->Precursor Chemical Reagents Nitration Nitration Reaction Precursor->Nitration Nitrating Agent Purification Purification of Crude Product Nitration->Purification Crude Mixture NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Final_Product 2-Nitro-benzo[b]thiophene -3-carbonitrile Purification->Final_Product Pure Compound

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis and characterization of this compound remain an open area for investigation. The available literature on the nitration of related benzo[b]thiophene derivatives suggests that the synthesis would be challenging and require careful optimization of reaction conditions to achieve the desired regioselectivity. The spectroscopic data of analogous compounds provide a useful, albeit incomplete, picture of the expected spectral features of the title compound. Further research is needed to develop a reliable synthetic route and to fully characterize the spectroscopic properties of this compound. This would be a valuable contribution to the field of heterocyclic chemistry and could enable its exploration in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Proposed Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Nitro-benzo[b]thiophene-3-carbonitrile is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis is not widely reported in standard literature, necessitating a strategic approach based on established synthetic methodologies for related compounds. This guide outlines a proposed two-step synthetic pathway, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. The proposed synthesis leverages the well-established Gewald reaction to construct the core 2-aminobenzo[b]thiophene-3-carbonitrile intermediate, followed by a Sandmeyer-type reaction to introduce the nitro group at the 2-position.

Proposed Synthetic Pathway Overview

The synthesis is envisioned to proceed in two primary stages:

  • Gewald Reaction: Synthesis of the intermediate, 2-amino-benzo[b]thiophene-3-carbonitrile, from an appropriate ortho-substituted benzaldehyde, malononitrile, and elemental sulfur.

  • Sandmeyer-type Reaction: Conversion of the 2-amino functionality to a 2-nitro group via diazotization followed by nitro-dediazoniation.

This guide provides detailed hypothetical protocols for each step, drawing upon the general principles of these reliable and versatile reactions.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the proposed synthesis of this compound.

Step Compound Name Molecular Formula Role Typical Supplier
1 2-ThiocyanatobenzaldehydeC₈H₅NOSStarting MaterialSigma-Aldrich, TCI
1 MalononitrileCH₂(CN)₂Starting MaterialSigma-Aldrich, Acros
1 Elemental SulfurSReagentStandard chemical suppliers
1 MorpholineC₄H₉NOBase CatalystSigma-Aldrich, Alfa Aesar
1 EthanolC₂H₅OHSolventStandard chemical suppliers
2 2-Amino-benzo[b]thiophene-3-carbonitrileC₉H₆N₂SIntermediateSynthesized in Step 1
2 Sodium NitriteNaNO₂Diazotizing AgentSigma-Aldrich, Fisher
2 Hydrochloric Acid (conc.)HClAcidStandard chemical suppliers
2 Copper(I) OxideCu₂OCatalystSigma-Aldrich, Strem
2 Sodium NitriteNaNO₂Nitrating AgentSigma-Aldrich, Fisher
2 Water (Deionized)H₂OSolvent---

Experimental Protocols

Step 1: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol is based on the principles of the Gewald reaction, a multicomponent condensation to form 2-aminothiophenes.[1][2]

Methodology:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-thiocyanatobenzaldehyde (10.0 g, 61.3 mmol), malononitrile (5.0 g, 75.7 mmol), and elemental sulfur (2.0 g, 62.4 mmol) in ethanol (100 mL).

  • With gentle stirring, add morpholine (5.3 mL, 61.3 mmol) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate from the solution.

  • Filter the crude product using a Büchner funnel and wash the solid with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-amino-benzo[b]thiophene-3-carbonitrile.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound (Sandmeyer-type Reaction)

This protocol involves the diazotization of the amino group followed by its replacement with a nitro group, a transformation analogous to the Sandmeyer reaction.[3][4][5]

Methodology:

  • Part A: Diazotization [6][7][]

    • In a 500 mL beaker, prepare a solution of 2-amino-benzo[b]thiophene-3-carbonitrile (synthesized in Step 1; 10.0 g, 53.7 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Stir until a fine suspension of the amine salt is formed.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (4.1 g, 59.1 mmol) in water (20 mL) and cool the solution to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the amine salt suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Part B: Nitro-dediazoniation

    • In a separate 1 L flask, prepare a solution of sodium nitrite (11.1 g, 160 mmol) in water (100 mL) and add copper(I) oxide (1.0 g, 7.0 mmol) as a catalyst. Cool this solution to 10-15 °C.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) oxide/sodium nitrite solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to maintain the reaction temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

    • The solid product should be collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield this compound.

    • Dry the purified product in a vacuum oven.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the underlying reaction mechanism.

G cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Sandmeyer-type Reaction cluster_final Final Product 2_Thiocyanatobenzaldehyde 2-Thiocyanatobenzaldehyde Gewald_Reaction Gewald Reaction (Ethanol, Morpholine, Reflux) 2_Thiocyanatobenzaldehyde->Gewald_Reaction Malononitrile Malononitrile Malononitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Intermediate_Product 2-Amino-benzo[b]thiophene-3-carbonitrile Gewald_Reaction->Intermediate_Product Diazotization Diazotization (NaNO2, HCl, 0-5°C) Intermediate_Product->Diazotization Nitro_dediazoniation Nitro-dediazoniation (NaNO2, Cu2O) Diazotization->Nitro_dediazoniation Final_Product This compound Nitro_dediazoniation->Final_Product

Caption: Proposed synthetic workflow for this compound.

G cluster_gewald Gewald Reaction Mechanism cluster_sandmeyer Sandmeyer-type Mechanism cluster_product Products A Aldehyde + Nitrile B Knoevenagel Condensation A->B C Michael Addition of Sulfur B->C D Cyclization & Tautomerization C->D E 2-Amino Intermediate J 2-Amino Intermediate D->J F Diazotization (forms Ar-N2+) E->F G Electron Transfer (Cu(I) -> Ar-N2+) F->G H Aryl Radical (Ar•) + N2 G->H I Reaction with NO2- H->I K 2-Nitro Product I->K

Caption: Simplified mechanisms for the Gewald and Sandmeyer-type reactions.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis, assuming efficient reactions. Actual yields may vary and would require experimental optimization.

Parameter Step 1 (Gewald) Step 2 (Sandmeyer-type)
Starting Material 2-Thiocyanatobenzaldehyde2-Amino-benzo[b]thiophene-3-carbonitrile
Starting Amount (g) 10.010.0
Molar Mass ( g/mol ) 163.19186.23
Moles (mmol) 61.353.7
Theoretical Yield (g) 11.411.7
Hypothetical Yield (%) 75%60%
Actual Yield (g) 8.67.0

References

Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nitration of benzo[b]thiophene-3-carbonitrile, a key reaction in the synthesis of various pharmaceutical intermediates and biologically active molecules. Due to the limited availability of direct experimental data for the nitration of benzo[b]thiophene-3-carbonitrile, this document leverages established protocols for analogous 3-substituted benzo[b]thiophene derivatives, particularly those with electron-withdrawing substituents such as carboxylic acid, acetyl, and formyl groups. This guide details the expected regioselectivity of the nitration reaction, provides adaptable experimental protocols, and presents the information in a structured format to aid researchers in the efficient design and execution of their synthetic strategies.

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals and functional materials. The introduction of a nitro group onto the benzo[b]thiophene ring system is a critical transformation, as the nitro group can be readily converted into other functional groups, such as amines, which are essential for building molecular complexity and modulating biological activity. Specifically, the nitration of benzo[b]thiophene-3-carbonitrile offers a pathway to novel intermediates for drug discovery.

The electrophilic substitution on the benzo[b]thiophene ring is influenced by the electronic nature of the substituent at the 3-position. The electron-withdrawing cyano group at the 3-position deactivates the thiophene ring towards electrophilic attack, directing nitration to the benzene ring.

Regioselectivity in the Nitration of 3-Substituted Benzo[b]thiophenes

Studies on the nitration of benzo[b]thiophene derivatives with electron-withdrawing groups at the 3-position, such as -COOH, -COCH₃, and -CHO, have demonstrated that nitration exclusively occurs on the benzene portion of the molecule at positions 4, 5, 6, and 7. The distribution of the resulting nitroisomers is highly dependent on the specific nitrating agent and reaction conditions employed.

Two primary sets of conditions have been explored, leading to different regiochemical outcomes:

  • Kinetic Control (Low Temperature): Nitration using potassium nitrate in concentrated sulfuric acid at low temperatures (e.g., 0°C) tends to favor the formation of the 5-nitro and 6-nitro isomers.

  • Thermodynamic Control (Elevated Temperature): When the reaction is carried out with concentrated nitric acid in a mixture of sulfuric acid and acetic acid at higher temperatures (e.g., 60°C), the 4-nitro isomer is often the predominant product.

It is important to note that in some cases, ipso-substitution, the replacement of the 3-substituent by a nitro group, has been observed as a minor side reaction.

Predicted Product Distribution

Based on the nitration of analogous compounds, the following table summarizes the expected major products under different reaction conditions for the nitration of benzo[b]thiophene-3-carbonitrile. The yields are illustrative and will require experimental optimization.

Nitrating Agent & Conditions Major Isomer(s) Anticipated Yield Range (%)
KNO₃ / conc. H₂SO₄, 0°C5-Nitro & 6-Nitro40-60
conc. HNO₃ / H₂SO₄ / Acetic Acid, 60°C4-Nitro50-70
Fuming HNO₃ / Acetic Anhydride / Acetic Acid, 0°CMixture of 4-, 5-, 6-, and 7-NitroVariable

Table 1: Predicted Major Isomers in the Nitration of Benzo[b]thiophene-3-carbonitrile.

Experimental Protocols (Adapted from Analogous Systems)

The following protocols are adapted from studies on the nitration of benzo[b]thiophene-3-carboxylic acid and 3-acetylbenzo[b]thiophene. These should serve as a robust starting point for the development of a specific procedure for benzo[b]thiophene-3-carbonitrile.

Protocol 1: Preferential Formation of 5- and 6-Nitroisomers

This protocol is adapted from conditions favoring kinetically controlled nitration.

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzo[b]thiophene-3-carbonitrile in concentrated sulfuric acid, cooled to 0°C in an ice bath, add finely powdered potassium nitrate portion-wise.

  • Maintain the temperature at 0°C and continue stirring for several hours (monitoring by TLC is recommended).

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Allow the ice to melt, and collect the precipitated solid by filtration.

  • Wash the solid with water until the washings are neutral.

  • Alternatively, if no solid precipitates, neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.

  • Dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to separate the isomers.

Protocol 2: Preferential Formation of the 4-Nitroisomer

This protocol is adapted from conditions favoring thermodynamically controlled nitration.

Materials:

  • Benzo[b]thiophene-3-carbonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Water

  • Organic solvent for extraction

Procedure:

  • Dissolve benzo[b]thiophene-3-carbonitrile in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Heat the solution to 60°C.

  • Add concentrated nitric acid dropwise to the heated solution with vigorous stirring.

  • Maintain the temperature at 60°C for the duration of the reaction (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration and wash thoroughly with water.

  • If necessary, extract the aqueous layer with an organic solvent to recover any dissolved product.

  • Dry the combined organic extracts and the solid product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the nitration process and the expected reaction pathways.

Nitration_Workflow start Benzo[b]thiophene-3-carbonitrile reagents Nitrating Agent (e.g., KNO3/H2SO4 or HNO3/H2SO4) start->reagents reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification products Mixture of Nitroisomers (4-, 5-, 6-, 7-nitro) purification->products isomers Isolated Nitroisomers products->isomers

Caption: Experimental workflow for the nitration of benzo[b]thiophene-3-carbonitrile.

Regioselectivity_Pathway cluster_conditions Reaction Conditions cluster_products Major Products start Benzo[b]thiophene-3-carbonitrile low_temp KNO3 / H2SO4 0°C high_temp HNO3 / H2SO4 / AcOH 60°C p56 5-Nitro & 6-Nitro Isomers low_temp->p56 Kinetic Control p4 4-Nitro Isomer high_temp->p4 Thermodynamic Control

Caption: Regioselectivity of nitration based on reaction conditions.

Characterization of Nitro-benzo[b]thiophene-3-carbonitrile Isomers

The individual isomers of nitro-benzo[b]thiophene-3-carbonitrile can be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum, allowing for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong characteristic absorption bands for the symmetric and asymmetric N-O stretching vibrations, typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹. The nitrile group will show a sharp absorption around 2230-2210 cm⁻¹.

  • Mass Spectrometry (MS): Will provide the molecular weight of the nitrated products, confirming the addition of a nitro group.

Conclusion

The nitration of benzo[b]thiophene-3-carbonitrile is a versatile reaction for the synthesis of valuable chemical intermediates. While direct literature precedents are scarce, a thorough analysis of analogous 3-substituted benzo[b]thiophene systems provides a strong foundation for predicting the regiochemical outcomes and for designing effective synthetic protocols. The choice of nitrating conditions is paramount in directing the substitution to the desired position on the benzene ring. The experimental procedures and theoretical framework presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the rich chemistry of nitro-benzo[b]thiophene-3-carbonitrile derivatives. Further experimental work is encouraged to refine and optimize the conditions for this specific substrate.

Methodological & Application

Application Notes and Protocols: Biological Activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 2-Nitro-benzo[b]thiophene-3-carbonitrile derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for key biological assays are provided to facilitate further research and development.

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2] The introduction of a nitro group and a carbonitrile moiety at the 2 and 3 positions, respectively, of the benzo[b]thiophene scaffold can significantly modulate its biological activity. These derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[3][4] This document summarizes the key biological findings and provides standardized protocols for their evaluation.

Anticancer Activity

Derivatives of the benzo[b]thiophene scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[5]

Inhibition of Cancer Cell Growth

Several studies have reported the cytotoxic effects of benzo[b]thiophene derivatives against a panel of human cancer cell lines. The growth inhibitory (GI50) values for some acrylonitrile analogs of benzo[b]thiophene are presented in Table 1.

Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs [5]

CompoundCell LineCancer TypeGI50 (nM)
5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile)Leukemia (CCRF-CEM)Leukemia10.0
Leukemia (HL-60(TB))Leukemia10.0
Leukemia (K-562)Leukemia10.0
Leukemia (MOLT-4)Leukemia10.0
Leukemia (RPMI-8226)Leukemia10.0
Leukemia (SR)Leukemia10.0
Colon Cancer (COLO 205)Colon Cancer10.0
Colon Cancer (HCC-2998)Colon Cancer10.0
Colon Cancer (HCT-116)Colon Cancer10.0
Colon Cancer (HCT-15)Colon Cancer10.0
Colon Cancer (HT29)Colon Cancer10.0
Colon Cancer (KM12)Colon Cancer10.0
Colon Cancer (SW-620)Colon Cancer10.0
CNS Cancer (SF-268)CNS Cancer10.0
CNS Cancer (SF-295)CNS Cancer10.0
CNS Cancer (SF-539)CNS Cancer10.0
CNS Cancer (SNB-19)CNS Cancer10.0
CNS Cancer (SNB-75)CNS Cancer10.0
CNS Cancer (U251)CNS Cancer10.0
Prostate Cancer (PC-3)Prostate Cancer10.0
Prostate Cancer (DU-145)Prostate Cancer10.0
6 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile)Leukemia (CCRF-CEM)Leukemia21.2
Leukemia (HL-60(TB))Leukemia22.0
Leukemia (K-562)Leukemia21.8
Leukemia (MOLT-4)Leukemia23.3
Leukemia (RPMI-8226)Leukemia22.5
Leukemia (SR)Leukemia22.8
CNS Cancer (SF-268)CNS Cancer30.1
CNS Cancer (SF-295)CNS Cancer32.5
CNS Cancer (SF-539)CNS Cancer31.4
CNS Cancer (SNB-19)CNS Cancer33.0
CNS Cancer (SNB-75)CNS Cancer31.8
CNS Cancer (U251)CNS Cancer32.2
Prostate Cancer (PC-3)Prostate Cancer45.6
Prostate Cancer (DU-145)Prostate Cancer50.0

Note: GI50 is the concentration of the drug that results in a 50% reduction in the net cell growth.

Signaling Pathway Modulation

Benzo[b]thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of several oncogenic pathways.[6] Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[6][7] These compounds inhibit the phosphorylation of STAT3, which is crucial for its activation and subsequent downstream signaling that promotes cell proliferation and survival.[7][8]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene (Proliferation, Survival) Dimer->Gene Induces Transcription Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation

Caption: STAT3 signaling pathway inhibition by benzo[b]thiophene derivatives.

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell migration and invasion.[9] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting this pathway.[9][10] These compounds have been shown to inhibit the proliferation, migration, and invasion of cancer cells.[10]

RhoA_ROCK_Pathway GEFs GEFs RhoA_GDP RhoA-GDP (inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Stress Fiber Formation (Cell Migration & Invasion) pMLC->Actin Inhibitor Benzo[b]thiophene Derivative Inhibitor->RhoA_GTP Inhibits MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h in the dark add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add DMSO to dissolve formazan crystals remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Kirby_Bauer_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate evenly prepare_inoculum->inoculate_plate apply_disks Apply antimicrobial-impregnated disks to the agar surface inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones interpret_results Interpret results as Susceptible, Intermediate, or Resistant measure_zones->interpret_results end End interpret_results->end

References

Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel thieno[2,3-d]pyrimidine derivatives starting from 2-Nitro-benzo[b]thiophene-3-carbonitrile. The synthesized compounds have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Introduction

Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines a synthetic strategy commencing with the reduction of this compound to the versatile intermediate, 2-Amino-benzo[b]thiophene-3-carbonitrile. This key intermediate subsequently undergoes cyclocondensation reactions to yield a library of substituted thieno[2,3-d]pyrimidines. Several of these derivatives have been reported to exhibit potent inhibitory activity against crucial cancer-related signaling pathways, such as VEGFR-2, EGFR, and PI3K/Akt.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amino group to yield 2-Amino-benzo[b]thiophene-3-carbonitrile.

  • Cyclocondensation and Derivatization: The resulting 2-amino-3-carbonitrile derivative is then used as a scaffold to construct the fused pyrimidine ring, followed by further modifications to generate a diverse range of novel compounds.

Synthetic Workflow cluster_cyclization Cyclocondensation & Derivatization start This compound step1_reagents Reduction (e.g., SnCl2·2H2O, HCl) start->step1_reagents Step 1 intermediate 2-Amino-benzo[b]thiophene-3-carbonitrile cyclization_reagents Formamide or Triethyl orthoformate intermediate->cyclization_reagents Step 2a step1_reagents->intermediate thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one chlorination_reagents POCl3 or SOCl2 thienopyrimidinone->chlorination_reagents Step 2b chlorothienopyrimidine 4-Chlorothieno[2,3-d]pyrimidine amination_reagents Various Amines (R-NH2) chlorothienopyrimidine->amination_reagents Step 2c final_compounds Novel Thieno[2,3-d]pyrimidine Derivatives cyclization_reagents->thienopyrimidinone chlorination_reagents->chlorothienopyrimidine amination_reagents->final_compounds

Figure 1: General synthetic workflow for the preparation of novel thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile

This protocol describes the reduction of the nitro group of the starting material using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the suspension.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and precipitate tin salts.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-benzo[b]thiophene-3-carbonitrile.

Step 2a: Synthesis of Benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of 2-Amino-benzo[b]thiophene-3-carbonitrile to form the pyrimidinone ring.

Materials:

  • 2-Amino-benzo[b]thiophene-3-carbonitrile

  • Formamide

  • Water

Procedure:

  • In a round-bottom flask, heat a mixture of 2-Amino-benzo[b]thiophene-3-carbonitrile (1 equivalent) and an excess of formamide.

  • Maintain the reaction at reflux for the specified time, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one.

Step 2b: Synthesis of 4-Chloro-benzo[b]thieno[2,3-d]pyrimidine

This protocol describes the chlorination of the thienopyrimidinone intermediate.

Materials:

  • Benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice-water

Procedure:

  • In a round-bottom flask, suspend Benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride or thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.

  • Add toluene and evaporate again to remove residual traces of the chlorinating agent.

  • Carefully pour the residue onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-Chloro-benzo[b]thieno[2,3-d]pyrimidine.[1][2]

Step 2c: Synthesis of 4-Amino-substituted-benzo[b]thieno[2,3-d]pyrimidines

This protocol details the nucleophilic substitution of the chloro group with various amines.

Materials:

  • 4-Chloro-benzo[b]thieno[2,3-d]pyrimidine

  • Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine), if necessary

Procedure:

  • Dissolve 4-Chloro-benzo[b]thieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired amine (1-2 equivalents). A base may be added if the amine salt is used or to scavenge the HCl generated.

  • Heat the reaction mixture at reflux or as required, monitoring its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 4-amino-substituted-benzo[b]thieno[2,3-d]pyrimidine derivative.[1]

Biological Activity Data

The synthesized thieno[2,3-d]pyrimidine derivatives have been evaluated for their anticancer activity against various cancer cell lines. The following tables summarize the reported inhibitory concentrations (IC₅₀).

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group on 4-aminoCancer Cell LineIC₅₀ (µM)Reference
1 4-methoxyphenylaminoHCT-1162.80 ± 0.16[1]
2 4-methoxyphenylaminoHepG24.10 ± 0.45[1]
3 3-chloro-4-fluoroanilinoHCT-116-[1]
4 3-chloro-4-fluoroanilinoHepG2-[1]
5 4-fluoroanilinoMDA-MB-231-[3]
6 3,4-dichloroanilinoMDA-MB-231-[3]
7 4-bromoanilinoMDA-MB-231-[3]
8 3-fluoroanilinoMDA-MB-231-[3]
9 2-ethyl-substitutedMCF-728.89[4]
10 2-ethyl-substitutedMDA-MB-23162.86[4]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
11 VEGFR-20.23 ± 0.03[1]
12 EGFR-[2][5]
13 PI3Kβ-[6]
14 PI3Kγ-[6]

Note: '-' indicates data not available in the provided search results.

Signaling Pathways

The synthesized thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][7][8] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Proliferation ERK->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Figure 2: Inhibition of the VEGFR-2 signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[2][5][9][10][11] Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Figure 3: Inhibition of the EGFR signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][12][13][14] Its dysregulation is a frequent event in cancer, making it an important target for drug development.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits

Figure 4: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic protocols and biological data presented here demonstrate that this compound is a valuable starting material for the generation of a diverse library of thieno[2,3-d]pyrimidine derivatives. These novel compounds have shown promising anticancer activities by targeting key signaling pathways, making them attractive candidates for further investigation in drug discovery and development programs. The provided application notes offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Antimicrobial Properties of Benzo[b]thiophene-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with a specific focus on the antimicrobial properties of 2-Nitro-benzo[b]thiophene-3-carbonitrile analogs is limited. The following application notes and protocols are based on closely related and extensively studied 2-amino-benzo[b]thiophene-3-carbonitrile derivatives, which serve as crucial precursors and structural analogs. The methodologies presented are foundational for the synthesis and antimicrobial evaluation of novel benzo[b]thiophene-based compounds.

Introduction

Benzo[b]thiophene derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzo[b]thiophenes represent a promising scaffold for this purpose. This document provides an overview of the antimicrobial activity of various benzo[b]thiophene analogs, detailed protocols for their synthesis via the Gewald reaction, and standard methods for evaluating their antimicrobial efficacy.

I. Antimicrobial Activity of Benzo[b]thiophene Analogs

The antimicrobial potential of benzo[b]thiophene derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The activity is influenced by the nature and position of substituents on the benzo[b]thiophene core.

Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected benzo[b]thiophene derivatives against various microbial strains as reported in the literature.

Table 1: Antibacterial Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[2]
II.b Staphylococcus aureus (Daptomycin-resistant)4[2]
7 3-phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneE. coliActive[3]
8 3-(4'-chlorophenyl)-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneE. coliActive[3]
9 3-(4'-methylphenyl)-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneE. coliActive[3]
30 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-olGram-positive bacteria16[4]
31 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-olGram-positive bacteria16[4]

Note: "Active" indicates reported activity where specific MIC values were not provided in the cited abstract.

Table 2: Antifungal Activity of Substituted Benzo[b]thiophene Derivatives

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
7 3-phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneA. nigerActive[3]
8 3-(4'-chlorophenyl)-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneA. nigerActive[3]
9 3-(4'-methylphenyl)-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-oneA. nigerActive[3]
30 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-olYeast16[4]
31 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-olYeast16[4]

Note: "Active" indicates reported activity where specific MIC values were not provided in the cited abstract.

II. Experimental Protocols

A. Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Synthesis)

The Gewald reaction is a multicomponent condensation that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[5][6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Ethanol

  • Diethylamine or Morpholine (base catalyst)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • Stir the mixture at room temperature.

  • Slowly add a catalytic amount of diethylamine or morpholine to the suspension.

  • Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[7]

Gewald_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification and Analysis R1 Cyclohexanone P1 Mixing and Stirring at Room Temperature R1->P1 R2 Malononitrile R2->P1 R3 Sulfur R3->P1 R4 Ethanol (Solvent) R4->P1 R5 Diethylamine (Catalyst) P2 Catalyst Addition P1->P2 P3 Reaction Monitoring (TLC) P2->P3 P4 Precipitation of Product P3->P4 PU1 Filtration P4->PU1 PU2 Washing with Cold Ethanol PU1->PU2 PU3 Recrystallization PU2->PU3 A1 Spectroscopic Characterization (FT-IR, NMR, MS) PU3->A1 Final_Product Purified 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A1->Final_Product

Gewald Synthesis Workflow for 2-Aminothiophenes.

B. Antimicrobial Susceptibility Testing

The following are standard methods to determine the antimicrobial activity of synthesized compounds.

1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[4]

Materials:

  • Synthesized benzo[b]thiophene analogs

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing broth medium.

  • Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay for antimicrobial activity.

Materials:

  • Synthesized benzo[b]thiophene analogs

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) or appropriate agar medium

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.

  • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Include wells with a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Assay cluster_analysis Data Analysis C Synthesized Benzo[b]thiophene Analogs S1 Prepare Stock Solutions of Compounds C->S1 M Test Microorganisms (Bacteria/Fungi) S2 Prepare Standardized Microbial Inoculum M->S2 S3 Perform Assay (e.g., Broth Microdilution or Agar Well Diffusion) S1->S3 S2->S3 S4 Incubate under Appropriate Conditions S3->S4 A1 Observe and Record Results S4->A1 A2 Determine MIC (Broth Microdilution) or Measure Zone of Inhibition (Agar Diffusion) A1->A2 A3 Compare with Standard Antimicrobials A2->A3 R Report Antimicrobial Activity A3->R

General Workflow for Antimicrobial Screening.

III. Potential Mechanisms of Action

While the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation, some studies suggest potential targets. For instance, some antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.[1] Further research, including assays to measure membrane potential changes and ROS levels, can provide insights into how these compounds exert their antimicrobial effects.

Conclusion

The benzo[b]thiophene scaffold remains a highly valuable starting point for the development of new antimicrobial agents. The synthetic accessibility through methods like the Gewald reaction, coupled with the potential for diverse functionalization, allows for the creation of large libraries of compounds for screening. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate novel this compound analogs and other derivatives in the ongoing search for effective treatments against pathogenic microorganisms.

References

Unveiling the Anti-inflammatory Promise of 2-Nitro-benzo[b]thiophene-3-carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of 2-Nitro-benzo[b]thiophene-3-carbonitrile derivatives. The information compiled herein is based on existing research on benzothiophene and thiophene analogs, offering a foundational guide for screening and characterizing novel anti-inflammatory compounds within this chemical class.

Introduction

Inflammation is a complex biological response implicated in a wide array of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Benzo[b]thiophene scaffolds have emerged as a promising class of heterocyclic compounds exhibiting diverse pharmacological activities, including anti-inflammatory properties. The introduction of a nitro group and a carbonitrile moiety to this core structure, as in this compound derivatives, presents an intriguing avenue for the development of potent anti-inflammatory drug candidates. These derivatives are hypothesized to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, thereby inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Benzothiophene Derivatives

While specific quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related benzothiophene compounds provide valuable insights into their potential efficacy. The following table summarizes the anti-inflammatory activity of selected benzothiophene derivatives from published literature.

Compound/DerivativeAssayTargetIC50 / % InhibitionReference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (4a, 4j, 4k, 4q)In vitro COX InhibitionCOX-2IC50: 0.31–1.40 µM[1][2]
Benzothiophene derivatives (4b, 4e, 4f, 5a)In vitro COX InhibitionCOX-2IC50: 0.68–0.91 µM (higher than celecoxib)[3][4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LPS-induced RAW264.7 cellsiNOS64.52% reduction in expression[5]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LPS-induced RAW264.7 cellsCOX-272.16% reduction in expression[5]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LPS-induced RAW264.7 cellsTNF-α62.36% reduction in expression[5]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LPS-induced RAW264.7 cellsIL-681.50% reduction in expression[5]
Thiophene derivatives 9 and 10In vitro on human red blood cellsTNF-α, IL-1β, IL-6Inhibition at 2 nM[6]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory potential of this compound derivatives are provided below.

In Vitro Anti-inflammatory Activity Assessment

1. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages

This protocol details the procedure to evaluate the inhibitory effect of test compounds on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in murine macrophage-like RAW 264.7 cells stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds

  • Griess Reagent

  • ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine and PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

In Vivo Anti-inflammatory Activity Assessment

2. Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • This compound test compounds

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Vehicle control group

    • Reference drug group

    • Test compound groups (at least three different doses)

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Experimental Workflow

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. The following diagrams illustrate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription Test_Compound 2-Nitro-benzo[b]thiophene -3-carbonitrile Derivative Test_Compound->IKK Inhibition? Test_Compound->NFkB_nuc Inhibition of Translocation?

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylation JNK JNK MAPKK_JNK->JNK Phosphorylation ERK ERK MAPKK_ERK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activation JNK->Transcription_Factors Activation ERK->Transcription_Factors Activation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes Test_Compound 2-Nitro-benzo[b]thiophene -3-carbonitrile Derivative Test_Compound->p38 Inhibition of Phosphorylation? Test_Compound->JNK Inhibition of Phosphorylation? Test_Compound->ERK Inhibition of Phosphorylation?

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the screening and characterization of the anti-inflammatory potential of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-Nitro-benzo[b]thiophene -3-carbonitrile Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) Synthesis->Cytotoxicity LPS_Assay LPS-stimulated RAW 264.7 Assay Cytotoxicity->LPS_Assay Non-toxic concentrations NO_Measurement Nitric Oxide (NO) Measurement LPS_Assay->NO_Measurement Cytokine_Measurement Cytokine (TNF-α, IL-6) Measurement (ELISA) LPS_Assay->Cytokine_Measurement COX_iNOS_Expression COX-2/iNOS Expression (Western Blot/qPCR) LPS_Assay->COX_iNOS_Expression Paw_Edema Carrageenan-Induced Paw Edema Model Cytokine_Measurement->Paw_Edema Active Compounds NFkB_Assay NF-κB Activation Assay (p65 Translocation) Paw_Edema->NFkB_Assay Confirmed in vivo activity MAPK_Assay MAPK Phosphorylation Assay (Western Blot for p-p38, p-JNK, p-ERK) NFkB_Assay->MAPK_Assay

References

Application Notes and Protocols for 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Nitro-benzo[b]thiophene-3-carbonitrile and detailed protocols for its synthesis and evaluation in relevant biological assays. The methodologies and data presented are based on studies of structurally related benzothiophene derivatives and serve as a guide for initiating research with this compound.

Potential Applications

This compound belongs to the benzothiophene class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] Derivatives of benzothiophene have shown promise as:

  • Anticancer Agents: Many benzothiophene analogs exhibit potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes like tubulin polymerization or the activity of protein kinases crucial for cancer cell proliferation and survival.[2][3]

  • Antimicrobial Agents: The benzothiophene scaffold is a component of various compounds with demonstrated activity against pathogenic bacteria and fungi.[4][5] The introduction of a nitro group can sometimes enhance antimicrobial efficacy.

  • Kinase Inhibitors: Specific substituted benzothiophenes have been identified as potent inhibitors of various protein kinases, such as DYRK1A/DYRK1B and those involved in the RhoA/ROCK pathway.[6][7] These kinases are implicated in numerous diseases, including cancer and neurological disorders.

Synthesis Protocol

Protocol: Synthesis of this compound (Hypothetical)

This protocol outlines a potential synthetic route. Optimization of reaction conditions and purification methods will be necessary.

Materials:

  • 2-chlorobenzonitrile

  • Sodium sulfide (Na₂S)

  • 2-chloro-3-nitro-5-bromopyridine (as a representative starting material for the thiophene ring formation, will need to be adapted)

  • Solvents: Dimethylformamide (DMF), Ethanol

  • Reagents for workup and purification: Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Ethyl acetate, Hexane, Silica gel

Procedure:

  • Step 1: Synthesis of 2-mercaptobenzonitrile.

    • Dissolve 2-chlorobenzonitrile in DMF.

    • Add sodium sulfide in portions while stirring at room temperature.

    • Heat the reaction mixture and monitor for the consumption of the starting material by TLC.

    • After completion, cool the mixture, pour it into water, and acidify with HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Cyclization to form the benzothiophene ring.

    • The specific strategy for cyclization will depend on the chosen precursors. A common method involves the reaction of an ortho-substituted benzene with a suitable thiophene precursor.

  • Step 3: Nitration of the benzo[b]thiophene-3-carbonitrile.

    • Dissolve the benzo[b]thiophene-3-carbonitrile in a suitable solvent like sulfuric acid.

    • Cool the mixture in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

    • Stir the reaction at a low temperature and monitor its progress.

    • Upon completion, pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 2-chlorobenzonitrile 2-chlorobenzonitrile Step1 Step 1: Thiolation 2-chlorobenzonitrile->Step1 Sodium_sulfide Sodium sulfide Sodium_sulfide->Step1 Step2 Step 2: Cyclization Step1->Step2 Intermediate: 2-mercaptobenzonitrile Step3 Step 3: Nitration Step2->Step3 Intermediate: benzo[b]thiophene-3-carbonitrile Purification Column Chromatography Step3->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Anticancer Activity Evaluation

The following protocols are designed to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Benzothiophene Derivatives

The following table presents IC50 values for various benzothiophene analogs against different cancer cell lines to provide an expected range of activity.

Compound ClassCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa, A549, MCF-7, HL-601.0 - 10.0[9]
Benzothiophene acrylonitrileVarious (60 cell lines)0.01 - 0.1[2]
Tetrahydrobenzo[b]thiopheneHePG2, MCF-72.85 - 8.3[10]
5-hydroxybenzothiopheneHCT-116, A549, U87MG, HeLa7.2 (for U87MG)[11]

Antimicrobial Activity Evaluation

This protocol can be used to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., ampicillin, fluconazole)

Procedure:

  • Prepare Inoculum: Grow microbial cultures to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives

This table shows the minimum inhibitory concentration (MIC) for different thiophene derivatives against selected microbes.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene derivativesS. aureus, E. coli>64[5]
Armed Thiophene derivativesP. aeruginosaPotent[12]
Thiophene derivativesG. candidumHigh Potency[13]

Kinase Inhibition and Signaling Pathway Analysis

Benzothiophene derivatives have been shown to inhibit specific kinases. The following provides a hypothetical signaling pathway that could be investigated for this compound, based on known targets of related compounds.

Hypothesized Signaling Pathway: Inhibition of the DYRK1A/B Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are implicated in cell proliferation and survival.[14] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Upstream_Signaling Upstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor_Tyrosine_Kinase->Upstream_Signaling DYRK1A_B DYRK1A/B Upstream_Signaling->DYRK1A_B Downstream_Effectors Downstream Effectors (e.g., Cyclin D1, p27) DYRK1A_B->Downstream_Effectors Cell_Cycle_Progression Cell Cycle Progression Downstream_Effectors->Cell_Cycle_Progression Apoptosis Apoptosis Downstream_Effectors->Apoptosis Test_Compound This compound Test_Compound->DYRK1A_B Inhibition

Caption: Hypothesized inhibition of the DYRK1A/B signaling pathway by this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., DYRK1A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound or control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence), which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 3: Representative Kinase Inhibitory Activity of Benzothiophene Derivatives

This table provides examples of the kinase inhibitory potency of some benzothiophene compounds.

Compound ClassKinase TargetIC50 (nM)Reference
5-hydroxybenzothiophene hydrazideClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11 - 353.3[1][11]
Benzothiophene derivativeDYRK1A/DYRK1BPotent and selective[6]

These application notes and protocols provide a foundation for researchers to begin exploring the potential of this compound in drug discovery and development. It is crucial to note that these are generalized procedures and will likely require optimization for this specific compound.

References

Application Notes and Protocols: 2-Nitro-benzo[b]thiophene-3-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Nitro-benzo[b]thiophene-3-carbonitrile as a versatile starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of inhibitors targeting key kinases implicated in cancer signaling pathways, including PIM, MK2, and LIMK1.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzo[b]thiophene scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases.

This compound serves as a valuable precursor for the synthesis of a diverse range of kinase inhibitors. Through a straightforward reduction of the nitro group to a primary amine, the resulting 2-amino-benzo[b]thiophene-3-carbonitrile becomes a key intermediate. This amino-functionalized core can then be elaborated into various heterocyclic systems, including thieno[2,3-b]pyridines, benzo[1][2]thieno[3,2-d]pyrimidin-4-ones, and benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-ones, which have demonstrated potent inhibitory activity against LIMK1, PIM kinases, and MK2, respectively.

Synthetic Workflow Overview

The general synthetic strategy involves a two-stage process. The first stage is the conversion of the nitro starting material to the key aminobenzothiophene intermediate. The second stage involves the construction of the specific kinase inhibitor scaffold.

G start This compound intermediate 2-Amino-benzo[b]thiophene-3-carbonitrile start->intermediate Reduction inhibitor1 Thieno[2,3-b]pyridine Scaffold (LIMK1 Inhibitors) intermediate->inhibitor1 Cyclization Reactions inhibitor2 Benzo[4,5]thieno[3,2-d]pyrimidin-4-one Scaffold (PIM Kinase Inhibitors) intermediate->inhibitor2 Cyclization Reactions inhibitor3 Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one Scaffold (MK2 Inhibitors) intermediate->inhibitor3 Cyclization Reactions

Caption: General synthetic workflow from this compound to various kinase inhibitor scaffolds.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile

Protocol 1: Reduction of this compound

This protocol describes a standard method for the reduction of an aromatic nitro group to a primary amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford 2-amino-benzo[b]thiophene-3-carbonitrile.

Stage 2: Synthesis of Kinase Inhibitor Scaffolds

Protocol 2: Synthesis of Thieno[2,3-b]pyridine Scaffold (LIMK1 Inhibitors)

This protocol is adapted from methods for synthesizing thieno[2,3-b]pyridine derivatives.

Materials:

  • 2-Amino-benzo[b]thiophene-3-carbonitrile

  • Appropriately substituted 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, mix 2-amino-benzo[b]thiophene-3-carbonitrile (1.0 eq) and the substituted 1,3-dicarbonyl compound (1.2 eq).

  • Add polyphosphoric acid as a catalyst and solvent.

  • Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-b]pyridine derivative.

Protocol 3: Synthesis of Benzo[1][2]thieno[3,2-d]pyrimidin-4-one Scaffold (PIM Kinase Inhibitors)

Materials:

  • 2-Amino-benzo[b]thiophene-3-carbonitrile

  • Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Microwave reactor (optional, can accelerate the reaction)

Procedure:

  • Method A (Formamide): Heat a mixture of 2-amino-benzo[b]thiophene-3-carbonitrile (1.0 eq) in an excess of formamide at reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the mixture and pour into water. Collect the precipitate by filtration, wash with water, and dry to obtain the product.

  • Method B (DMF-DMA): React 2-amino-benzo[b]thiophene-3-carbonitrile (1.0 eq) with DMF-DMA (1.5 eq) in a suitable solvent like ethanol under reflux or in a microwave reactor. This forms an intermediate amidine which can then be cyclized by heating in a high-boiling solvent or with a catalyst to form the pyrimidinone ring.

Protocol 4: Synthesis of Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-one Scaffold (MK2 Inhibitors)

This synthesis involves a multi-step process starting from the 2-amino-benzo[b]thiophene intermediate.

Materials:

  • 2-Amino-benzo[b]thiophene-3-carbonitrile

  • Chloroacetyl chloride

  • A primary amine (R-NH₂)

  • A suitable base (e.g., triethylamine)

  • Solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)

Procedure:

  • N-Chloroacetylation: React 2-amino-benzo[b]thiophene-3-carbonitrile with chloroacetyl chloride in the presence of a base like triethylamine in an inert solvent such as DCM at 0 °C to room temperature. This will yield the N-(3-cyano-benzo[b]thiophen-2-yl)-2-chloroacetamide intermediate.

  • Nucleophilic Substitution: React the chloroacetamide intermediate with a desired primary amine (R-NH₂) in a polar aprotic solvent like DMF. This will displace the chloride to form the corresponding N-(3-cyano-benzo[b]thiophen-2-yl)-2-(alkylamino)acetamide.

  • Intramolecular Cyclization: The final cyclization to the diazepinone ring can be achieved by heating the intermediate from the previous step, often in the presence of a base, to promote the intramolecular condensation.

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from benzo[b]thiophene precursors.

Kinase TargetInhibitor ScaffoldCompound ExampleIC₅₀ / Kᵢ (nM)Reference
PIM-1 Benzo[1][2]thieno[3,2-d]pyrimidin-4-one3-(3-pyridylmethyl)-3H-benzo[1][2]thieno[3,2-d]pyrimidin-4-oneKᵢ = 2[4]
PIM-2 Benzo[1][2]thieno[3,2-d]pyrimidin-4-one3-(3-pyridylmethyl)-3H-benzo[1][2]thieno[3,2-d]pyrimidin-4-oneKᵢ = 3[4]
PIM-3 Benzo[1][2]thieno[3,2-d]pyrimidin-4-one3-(3-pyridylmethyl)-3H-benzo[1][2]thieno[3,2-d]pyrimidin-4-oneKᵢ = 0.5[4]
LIMK1 4-Aminobenzothieno[3,2-d]pyrimidine7-phenyl-4-aminobenzothieno[3,2-d]pyrimidineIC₅₀ < 1000[5]
MK2 Benzo[1][2]thieno[3,2-e][1][3]diazepin-5(2H)-onePF-3644022Kᵢ = 3[6]

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target kinases operate is crucial for drug development. The following diagrams illustrate the key pathways for PIM-1, MK2, and LIMK1.

PIM1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines (ILs, IFN-γ) JAKs JAKs Cytokines->JAKs STAT3_5 STAT3/STAT5 JAKs->STAT3_5 PIM1 PIM-1 Kinase STAT3_5->PIM1 Transcription BAD BAD (Pro-apoptotic) PIM1->BAD Inhibition p21_p27 p21/p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Inhibition c_Myc c-Myc (Transcription Factor) PIM1->c_Myc Stabilization Cell_Survival Cell Survival & Proliferation BAD->Cell_Survival Promotes Apoptosis p21_p27->Cell_Survival Inhibits Proliferation c_Myc->Cell_Survival Promotes Proliferation

Caption: PIM-1 Kinase Signaling Pathway.[7][8][9]

MK2_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stress Cellular Stress (UV, Cytokines) p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation TNFa_mRNA TNFα mRNA Stability MK2->TNFa_mRNA Increases HSP27 HSP27 MK2->HSP27 Phosphorylation Inflammation Inflammation TNFa_mRNA->Inflammation Cell_Migration Cell Migration & Actin Remodeling HSP27->Cell_Migration

Caption: MK2 (MAPKAPK2) Signaling Pathway.[6][10][11][12]

LIMK1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK1 LIMK1 ROCK_PAK->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Inhibition Actin_Dynamics Actin Polymerization & Stabilization Cofilin->Actin_Dynamics Regulates Cell_Invasion Cell Invasion & Metastasis Actin_Dynamics->Cell_Invasion

Caption: LIMK1 Signaling Pathway in Cancer.[1][2][3][13][14]

Conclusion

This compound is a strategic starting material for the synthesis of a variety of kinase inhibitors based on the benzo[b]thiophene scaffold. The straightforward conversion to the 2-amino derivative opens up a rich field of chemical transformations to access potent inhibitors of key cancer-related kinases such as PIM, MK2, and LIMK1. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitro-benzo[b]thiophene-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the cyclocondensation reaction between a substituted 2-halobenzonitrile and a thioglycolate ester.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Nucleophilic Aromatic Substitution The reaction of a 2-halo-nitrobenzonitrile with a thioglycolate is a key step. Ensure the halogen is a good leaving group (e.g., F > Cl > Br > I). For less reactive halogens, consider using a more polar aprotic solvent like DMF or DMSO to facilitate the substitution. Increasing the reaction temperature may also improve the rate of substitution.
Base Incompatibility or Insufficient Amount The choice and amount of base are critical for the deprotonation of the thioglycolate and subsequent cyclization. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium ethoxide. Ensure the base is anhydrous and used in at least stoichiometric amounts, or even in slight excess.
Decomposition of Starting Materials or Product Nitro compounds can be sensitive to high temperatures and strongly basic conditions. Monitor the reaction temperature closely and avoid excessive heating. A gradual addition of the base or running the reaction at a lower temperature for a longer duration might be beneficial.
Presence of Water Water can interfere with the reaction by hydrolyzing the thioglycolate ester or quenching the base. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Starting Material Verify the identity and purity of your 2-halo-nitrobenzonitrile and thioglycolate ester using appropriate analytical techniques (NMR, IR, etc.).

Issue 2: Formation of Impurities and Side Products

Potential Side Product Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.Increase reaction time, temperature, or concentration of reagents. Ensure efficient stirring.
Disulfide Formation Oxidation of the thioglycolate under aerobic conditions.Degas the solvent and run the reaction under an inert atmosphere.
Polymeric Byproducts Uncontrolled polymerization reactions.Maintain a moderate reaction temperature and avoid high concentrations of reactants.
Hydrolysis of Nitrile Group Presence of water and strong base can lead to the formation of the corresponding carboxylic acid or amide.Use anhydrous conditions and a non-nucleophilic base if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the cyclocondensation of an ortho-substituted nitrobenzonitrile with a thioglycolate ester. A common starting material is 2-chloro-6-nitrobenzonitrile, which reacts with methyl or ethyl thioglycolate in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution of the halogen by the thiolate, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system.

Q2: What are the key reaction parameters to control for optimal yield?

A2: The key parameters to optimize are:

  • Choice of Base: Potassium carbonate is a commonly used base for this transformation.

  • Solvent: Anhydrous polar aprotic solvents like DMF are often effective.

  • Temperature: A moderately elevated temperature (e.g., 60 °C) is typically required to drive the reaction to completion.[1]

  • Inert Atmosphere: Performing the reaction under nitrogen or argon is recommended to prevent oxidation of the thioglycolate.

Q3: How can I purify the final product?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

Q4: Can I synthesize this compound by nitrating a pre-existing benzo[b]thiophene-3-carbonitrile?

A4: While nitration of benzo[b]thiophene systems is possible, it can lead to a mixture of isomers. The directing effects of the substituents on the benzo[b]thiophene ring will determine the position of nitration, and achieving selective nitration at the 2-position might be challenging and could result in lower yields of the desired product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on similar reactions reported in the literature for the synthesis of substituted benzo[b]thiophenes.[1] Optimization of specific conditions may be necessary.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrobenzonitrile (1.0 eq) and anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Addition of Reagents: Add methyl thioglycolate (1.2 eq) to the solution.

  • Base Addition: Add anhydrous potassium carbonate (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Syntheses

Starting MaterialReagentBaseSolventTemperatureYieldReference
2-fluoro-4-(trifluoromethyl)benzaldehydeEthyl thioglycolateK₂CO₃DMF60 °CNot specified[1]
2-chloro-6-nitro-tolueneDimethyloxalateSodium ethoxideEthanolRefluxNot specified[2]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-6-nitrobenzonitrile 2-chloro-6-nitrobenzonitrile Reaction_Vessel Cyclocondensation 2-chloro-6-nitrobenzonitrile->Reaction_Vessel Methyl_thioglycolate Methyl thioglycolate Methyl_thioglycolate->Reaction_Vessel Product This compound Reaction_Vessel->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Starting Material Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions End Yield Improved Check_Reagents->End Check_Base Evaluate Base (Type, Amount, Anhydrous) Check_Conditions->Check_Base Check_Solvent Ensure Anhydrous Solvent Check_Conditions->Check_Solvent Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Check_Base->End Check_Solvent->End Optimize_Temp->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-benzo[b]thiophene-3-carbonitrile. The following sections offer detailed purification protocols and solutions to common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Potential Cause Recommended Solution
Incomplete precipitation/crystallization Ensure the solution is sufficiently cooled and allowed adequate time for crystal formation. Placing the solution at a lower temperature (e.g., 4°C) for an extended period may improve yield.
Compound is too soluble in the recrystallization solvent If the compound remains in the mother liquor, try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Common solvents for nitroaromatic compounds include ethanol, methanol, or mixtures with less polar solvents like hexanes.[1][2][3]
Loss of product during transfers Minimize the number of transfer steps. Ensure all vessels are rinsed with the mother liquor to recover any adhered product.
Decomposition on silica gel If using column chromatography, the compound may be degrading on the acidic silica gel.[4] Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.

Issue 2: Product is Still Impure After a Single Purification Step

Potential Cause Recommended Solution
Co-crystallization of impurities The chosen recrystallization solvent may not be optimal. Perform a second recrystallization with a different solvent system.
Poor separation in column chromatography The eluent system may not have the correct polarity to effectively separate the desired compound from impurities. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve a good separation of spots. A common eluent system for similar compounds is a mixture of ethyl acetate and hexanes.[5]
Overloading the column Using too much crude product on the column can lead to broad bands and poor separation.[6] Use an appropriate amount of silica gel for the amount of sample being purified (typically a 50:1 to 100:1 ratio of silica to sample by weight).

Issue 3: Oily Product Instead of Crystals

Potential Cause Recommended Solution
Presence of residual solvent Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Low melting point of the compound or impurities The compound or a mixture with impurities may be an oil at room temperature. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Inappropriate recrystallization solvent The solvent may be too good at dissolving the compound, preventing crystallization. Try a less polar solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as 2-chloro- or 2-fluoronitrobenzene derivatives and aminothiophene precursors. Side-products from competing reactions or polymerization of starting materials can also be present.

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product and can be scaled up easily. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.[6]

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For nitroaromatic compounds, polar solvents like ethanol or acetic acid, or solvent mixtures like ethanol-water or toluene-hexane are often effective.[1][2]

Q4: My compound appears to be degrading on the TLC plate (streaking). What should I do?

A4: Streaking on a TLC plate can indicate decomposition on the silica gel.[4] This suggests that column chromatography on silica gel may also lead to degradation. Consider using a different adsorbent like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using several analytical techniques. A sharp melting point is a good indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity Before (%)Purity After (%)
Recrystallization (Ethanol)5.03.8768598
Column Chromatography (Silica gel, 20% EtOAc/Hexanes)5.03.57085>99

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagrams

Purification_Troubleshooting_Workflow start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure troubleshoot Troubleshoot Issue check_purity->troubleshoot Not Pure low_yield Low Yield troubleshoot->low_yield still_impure Still Impure troubleshoot->still_impure oily_product Oily Product troubleshoot->oily_product optimize_solvent Optimize Solvent/Eluent low_yield->optimize_solvent still_impure->optimize_solvent change_method Change Purification Method still_impure->change_method oily_product->optimize_solvent optimize_solvent->recrystallization optimize_solvent->column_chromatography change_method->recrystallization change_method->column_chromatography

Caption: Troubleshooting workflow for purification.

Logical_Relationships crude_product Crude this compound purification Purification Process crude_product->purification impurities Impurities (Starting Materials, Side-Products) impurities->purification recrystallization Recrystallization (Solubility Difference) purification->recrystallization chromatography Column Chromatography (Polarity Difference) purification->chromatography pure_product Pure Product recrystallization->pure_product waste Waste (Impurities in Mother Liquor/Eluent) recrystallization->waste chromatography->pure_product chromatography->waste

Caption: Logical relationship of purification components.

References

Technical Support Center: Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis is a cyclocondensation reaction involving a substituted 2-nitrobenzonitrile and a thioglycolate ester, such as methyl thioglycolate. This reaction is a variation of the Gewald aminothiophene synthesis. The reaction typically proceeds in the presence of a base.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are a 2-substituted benzonitrile bearing a nitro group (e.g., 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile) and an ester of thioglycolic acid (e.g., methyl thioglycolate). A base, such as triethylamine or potassium carbonate, is required to facilitate the reaction. A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used, particularly for microwave-assisted syntheses.

Q3: What are the typical reaction conditions?

A3: Traditional methods may involve heating the reaction mixture for several hours. However, microwave-assisted synthesis has been shown to significantly reduce reaction times. For instance, similar syntheses of aminobenzo[b]thiophenes are effectively carried out at 130°C for a short duration using microwave irradiation.[1][2][3][4]

Q4: What are the safety precautions I should take when handling the reagents?

A4: 2-Nitrobenzonitrile is a toxic compound. It is fatal if swallowed and toxic in contact with skin.[5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately and seek medical attention. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[6][7]

Q5: How is the product typically purified?

A5: After the reaction is complete, the mixture is usually poured into ice-water to precipitate the crude product. The solid can then be collected by filtration, washed with water, and dried. For higher purity, column chromatography is often employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient base. 3. Reaction temperature too low or reaction time too short. 4. Poor quality solvent.1. Use freshly opened or purified reagents. 2. Ensure the correct stoichiometry of the base is used. An excess is often required. 3. Increase the reaction temperature or extend the reaction time. Consider using microwave irradiation to improve reaction efficiency. 4. Use anhydrous DMSO for the reaction.
Formation of a Major Side Product 1. Unreacted starting materials. 2. Formation of the Knoevenagel condensation intermediate without subsequent cyclization. 3. Dimerization or polymerization of the thioglycolate.1. Monitor the reaction by TLC to ensure the consumption of starting materials. 2. Ensure the reaction conditions are suitable for the cyclization step. This may involve adjusting the temperature or base. 3. Add the thioglycolate slowly to the reaction mixture to minimize self-condensation.
Difficulty in Product Purification 1. Presence of polar impurities. 2. Oily product that is difficult to crystallize.1. Wash the crude product thoroughly with water to remove any water-soluble impurities. 2. Attempt purification by column chromatography using a suitable solvent system. Trituration with a non-polar solvent may also induce crystallization.
Product is a Dark Color 1. Formation of colored impurities or decomposition products.1. Purify the product by recrystallization or column chromatography. The use of activated carbon during recrystallization may help to remove colored impurities.

Experimental Protocols

The following is a general experimental protocol for a reaction analogous to the synthesis of this compound, based on the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[1][2][3][4]

Materials:

  • 2-halobenzonitrile (e.g., 2-chloro-5-nitrobenzonitrile) (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe reaction vial, combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in anhydrous DMSO (to make a 2 M solution of the benzonitrile).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 130°C for the specified time (optimization may be required, but hold times are typically short, in the range of minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to obtain the crude product.

  • Further purify the product by column chromatography on silica gel if necessary.

Data Presentation

ParameterValueReference
Starting Material 2-halobenzonitriles[1][2][3][4]
Reagents Methyl thioglycolate, Triethylamine[1][2][3][4]
Solvent DMSO[1][2][3][4]
Reaction Temperature 130°C (Microwave)[1][2][3][4]
Yield 58-96% (for analogous 3-aminobenzo[b]thiophenes)[1][2][3][4]

Visualizations

Synthesis_Pathway 2-Nitrobenzonitrile 2-Nitrobenzonitrile Intermediate Knoevenagel-type Intermediate 2-Nitrobenzonitrile->Intermediate + Methyl Thioglycolate + Base Methyl_Thioglycolate Methyl Thioglycolate Product 2-Nitro-benzo[b]thiophene- 3-carbonitrile Intermediate->Product Intramolecular Cyclization

Caption: Main synthetic pathway for this compound.

Side_Products Reaction_Mixture Reaction Mixture Desired_Product 2-Nitro-benzo[b]thiophene- 3-carbonitrile Reaction_Mixture->Desired_Product Main Pathway Unreacted_SM Unreacted Starting Materials Reaction_Mixture->Unreacted_SM Incomplete Reaction Knoevenagel_Adduct Knoevenagel Adduct (Uncyclized Intermediate) Reaction_Mixture->Knoevenagel_Adduct Incomplete Cyclization Thiol_Dimer Thioglycolate Self-Condensation Products Reaction_Mixture->Thiol_Dimer Side Reaction Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Base Ensure Sufficient Base Check_Reagents->Check_Base Check_Conditions Verify Reaction Temperature and Time Consider_Microwave Use Microwave Synthesis Check_Conditions->Consider_Microwave Purification Optimize Purification (Column Chromatography) Consider_Microwave->Purification Check_Base->Check_Conditions Success Improved Yield Purification->Success

References

Technical Support Center: 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 2-Nitro-benzo[b]thiophene-3-carbonitrile, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent exposure to moisture and air.[1][2] The compound should be stored away from heat sources, open flames, and sparks.[1][2] For long-term storage, maintaining a controlled, low-temperature environment (2-8°C) in a dry place is recommended.

Q2: What are the main hazards associated with handling this compound?

A2: Like many nitroaromatic compounds, this compound should be handled with care. The primary hazards include potential toxicity if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation. The nitro group makes the compound sensitive to heat and shock, and it can be reactive.[3] It is crucial to avoid creating dust and to use the compound in a well-ventilated area or under a chemical fume hood.[1][4]

Q3: What personal protective equipment (PPE) should be worn when working with this compound?

A3: When handling this compound, appropriate personal protective equipment is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust/aerosol generation, a vapor respirator is recommended.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, aromatic nitro compounds can be incompatible with certain substances. Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2][5] Mixtures with these substances can lead to vigorous or even hazardous reactions.[5] Store the compound separately from these materials.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., darkened). Exposure to light, air (oxidation), or elevated temperatures over time.While a slight color change may not always indicate significant degradation for all applications, it is a sign of potential impurity. It is advisable to re-analyze the compound for purity (e.g., by HPLC, NMR) before use. For future prevention, store the compound in a dark, airtight container at the recommended cool temperature.
Inconsistent experimental results. Compound degradation due to improper storage or handling. Contamination.Verify the purity of the compound. If degradation is suspected, it is recommended to use a fresh batch. Ensure that the compound is handled under an inert atmosphere if it is sensitive to air and moisture. Review handling procedures to minimize exposure to incompatible substances.
Poor solubility in a specific solvent. The compound may have degraded into less soluble byproducts. The chosen solvent may not be appropriate.Check the appearance of the compound for any signs of degradation. Confirm the solubility of benzo[b]thiophene derivatives in your chosen solvent.[2] Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation.

Stability Data

Condition Time Point Appearance Purity (%) Notes
Room Temperature (Light)0
1 week
1 month
Room Temperature (Dark)0
1 week
1 month
4°C (Dark)0
1 month
6 months
-20°C (Dark)0
6 months
1 year

Experimental Protocols

Protocol: General Procedure for Assessing Compound Stability

This protocol outlines a general workflow for evaluating the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass vials).

    • For solution stability, dissolve the compound in the desired solvent at a known concentration.

  • Storage Conditions:

    • Expose the samples to a matrix of conditions (as outlined in the Stability Data table), including different temperatures, lighting conditions (light/dark), and potentially different humidity levels.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., T=0, 1 week, 1 month, 3 months, etc.).

  • Analysis:

    • At each time point, analyze a sample from each condition.

    • Visually inspect for any changes in physical appearance (color, crystallinity).

    • Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity and identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess structural integrity.

  • Data Evaluation:

    • Compare the results at each time point to the initial (T=0) data to determine the rate and extent of degradation under each storage condition.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, T=1, T=2...) cluster_results Data Evaluation start Start prep_solid Weigh Solid Samples start->prep_solid prep_solution Prepare Stock Solutions start->prep_solution store_rt_light Room Temp, Light prep_solid->store_rt_light store_rt_dark Room Temp, Dark prep_solid->store_rt_dark store_fridge 4°C, Dark prep_solid->store_fridge store_freezer -20°C, Dark prep_solid->store_freezer prep_solution->store_rt_light prep_solution->store_rt_dark prep_solution->store_fridge prep_solution->store_freezer visual Visual Inspection store_rt_light->visual store_rt_dark->visual store_fridge->visual store_freezer->visual analytical Analytical Chemistry (HPLC, NMR) visual->analytical evaluation Compare to T=0 analytical->evaluation conclusion Determine Optimal Storage evaluation->conclusion end End conclusion->end Troubleshooting_Logic Troubleshooting Inconsistent Results issue Inconsistent Experimental Results check_purity Check Compound Purity (e.g., HPLC, NMR) issue->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok purity_low Purity is Low / Degradants Present check_purity->purity_low review_protocol Review Experimental Protocol for Errors purity_ok->review_protocol use_fresh Use a Fresh Batch of Compound purity_low->use_fresh check_reagents Verify Quality of Other Reagents review_protocol->check_reagents review_storage Review Storage and Handling Procedures use_fresh->review_storage

References

Technical Support Center: 2-Nitro-benzo[b]thiophene-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are two main plausible synthetic routes for this compound. The first is a direct nitration of a pre-synthesized benzo[b]thiophene-3-carbonitrile core. The second involves a multi-step process where the benzo[b]thiophene ring system is constructed with the desired functionalities introduced sequentially.

Q2: I am having trouble with the regioselectivity of the nitration reaction. How can I favor the formation of the 2-nitro isomer?

A2: Regioselectivity in the nitration of benzo[b]thiophenes can be challenging. The electron-withdrawing nature of the nitrile group at the 3-position will influence the position of nitration. To favor the 2-position, careful selection of the nitrating agent and reaction conditions is crucial. Milder nitrating agents and lower temperatures may provide better selectivity.

Q3: My reaction is resulting in a complex mixture of products that is difficult to purify. What are the likely side products?

A3: A complex product mixture can arise from several factors. In the case of direct nitration, you may be forming multiple nitro isomers (e.g., at positions 4, 5, 6, or 7 on the benzene ring) or even dinitro products. Over-nitration is a common issue. Additionally, under harsh conditions, degradation of the starting material or product can occur.

Q4: What are the key safety precautions to consider when working with nitrating agents?

A4: Nitrating agents, such as nitric acid and sulfuric acid mixtures, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving nitrating agents can be highly exothermic; therefore, it is essential to control the rate of addition and maintain the recommended reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inactive Nitrating Agent Use a freshly prepared nitrating mixture. Ensure the nitric acid and sulfuric acid are of high purity and appropriate concentration.
Reaction Temperature Too Low While low temperatures can improve selectivity, they may also slow down the reaction rate to an impractical level. Gradually increase the temperature in small increments to find the optimal balance between reaction rate and selectivity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a small additional portion of the nitrating agent.
Starting Material Degradation If the reaction mixture turns dark or tar-like, it may indicate degradation. This can be caused by excessively high temperatures or a highly concentrated nitrating agent. Use a milder nitrating agent or more dilute conditions.
Issue 2: Formation of Multiple Isomers
Possible Cause Suggested Solution
Harsh Nitrating Conditions The use of fuming nitric acid or high temperatures can lead to a loss of regioselectivity.[1] Consider using a milder nitrating agent such as a mixture of nitric acid in acetic anhydride or acetyl nitrate.
Reaction Temperature Too High Higher temperatures provide more energy for the formation of less-favored isomers. Maintain a low and consistent temperature throughout the reaction. An ice-salt bath can be effective for maintaining sub-zero temperatures.
Incorrect Stoichiometry An excess of the nitrating agent can lead to the formation of dinitro- or other over-nitrated products. Use a stoichiometric amount or a slight excess of the nitrating agent.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Isomers Isomeric products often have very similar polarities, making them difficult to separate by column chromatography. Try using a different solvent system or a high-performance chromatography column. Recrystallization from a suitable solvent system can also be an effective purification method.
Presence of Acidic Impurities Residual acids from the nitration step can interfere with purification. Ensure the reaction mixture is properly quenched and neutralized before extraction and chromatography. A wash with a dilute sodium bicarbonate solution is recommended.
Product Instability on Silica Gel Some nitro compounds can be sensitive to the acidic nature of standard silica gel. Consider using neutral or deactivated silica gel for column chromatography.

Experimental Protocols

Protocol A: Direct Nitration of Benzo[b]thiophene-3-carbonitrile

This protocol is a hypothetical procedure based on standard nitration reactions of aromatic compounds.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (98%, 2.0 mL) to 0 °C in an ice bath. Slowly add concentrated nitric acid (70%, 1.0 mL) dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve benzo[b]thiophene-3-carbonitrile (1.0 g, 5.84 mmol) in a suitable solvent such as acetic anhydride or dichloromethane in a separate flask. Cool this solution to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of benzo[b]thiophene-3-carbonitrile over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The crude product should precipitate. If it does not, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Protocol B: Multi-step Synthesis via Gewald Reaction and Cyclization

This is a conceptual multi-step pathway.

  • Step 1: Synthesis of a 2-Aminothiophene Intermediate: A 2-aminothiophene derivative can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3][4][5][6]

  • Step 2: Introduction of the Benzene Ring Precursor: The amino group of the thiophene can be modified to introduce a side chain that will form the benzene portion of the benzo[b]thiophene.

  • Step 3: Cyclization to form the Benzo[b]thiophene Core: An intramolecular cyclization reaction can be employed to form the fused benzene ring. Various cyclization strategies for benzo[b]thiophenes have been reported.[7][8][9][10][11]

  • Step 4: Nitration: The final step would be the nitration of the formed benzo[b]thiophene-3-carbonitrile as described in Protocol A.

Data Presentation

Table 1: Hypothetical Effect of Nitrating Agent on Yield and Isomer Ratio

Nitrating Agent Temperature (°C) Reaction Time (h) Hypothetical Yield (%) Hypothetical 2-Nitro : Other Isomers Ratio
HNO₃ / H₂SO₄0-52753 : 1
HNO₃ / Acetic Anhydride0-53605 : 1
Acetyl Nitrate-10 to 04557 : 1
Fuming HNO₃251851 : 1 (with dinitro products)

Visualizations

Synthetic_Pathways cluster_A Route A: Direct Nitration cluster_B Route B: Multi-step Synthesis A1 Benzo[b]thiophene-3-carbonitrile A2 This compound A1->A2 HNO₃ / H₂SO₄ B1 Starting Materials (e.g., Ketone, Nitrile, Sulfur) B2 2-Aminothiophene Intermediate B1->B2 Gewald Reaction B3 Functionalized Thiophene B2->B3 Functionalization B4 Benzo[b]thiophene-3-carbonitrile B3->B4 Cyclization B5 This compound B4->B5 Nitration Experimental_Workflow prep Prepare Nitrating Agent setup Reaction Setup and Cooling prep->setup addition Slow Addition of Reagents setup->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction quench Quench Reaction on Ice reaction->quench extract Extraction and Washing quench->extract purify Purification (Column Chromatography) extract->purify analyze Product Characterization (NMR, MS) purify->analyze Troubleshooting_Workflow rect_node rect_node start Low Yield or Complex Mixture? check_temp Was Temperature Controlled? start->check_temp check_reagents Are Reagents Fresh? check_temp->check_reagents Yes rect_node1 Optimize Temperature Control check_temp->rect_node1 No check_tlc Monitor by TLC? check_reagents->check_tlc Yes rect_node2 Use Fresh Reagents check_reagents->rect_node2 No rect_node3 Adjust Reaction Time or Stoichiometry check_tlc->rect_node3 Yes rect_node4 Implement Reaction Monitoring check_tlc->rect_node4 No

References

Technical Support Center: Nitration of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the nitration of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Our aim is to help you overcome challenges related to low reaction yield and other experimental issues.

Troubleshooting Guide

Low product yield is a common challenge in the nitration of deactivated heterocyclic compounds. The following guide addresses specific issues you may encounter during the nitration of this compound.

Q1: I am observing a very low conversion of my starting material. What are the likely causes and how can I improve it?

A1: Low conversion is often due to the highly deactivated nature of the this compound ring system. The existing nitro and cyano groups strongly withdraw electron density, making electrophilic aromatic substitution challenging.

Possible Causes & Solutions:

  • Insufficiently Strong Nitrating Agent: Standard nitrating conditions (e.g., nitric acid in sulfuric acid) may not be potent enough.

    • Solution: Employ a stronger nitrating agent. A mixture of fuming nitric acid and fuming sulfuric acid (oleum) can be more effective. Alternatively, using a nitronium salt, such as nitronium tetrafluoroborate (NO₂BF₄), in an inert solvent can increase reactivity.

  • Low Reaction Temperature: While safety is paramount, excessively low temperatures can hinder the reaction rate.

    • Solution: Cautiously and incrementally increase the reaction temperature. Monitor the reaction closely for any signs of decomposition or runaway reaction.

  • Short Reaction Time: The reaction may require a longer period to reach completion due to the deactivated substrate.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed check_reagents Verify Strength of Nitrating Agent start->check_reagents Initial Check adjust_temp Optimize Reaction Temperature check_reagents->adjust_temp If Reagents are Adequate outcome_no_change No Significant Improvement check_reagents->outcome_no_change Consider Stronger Nitrating Agent extend_time Increase Reaction Time adjust_temp->extend_time If Still Low Conversion adjust_temp->outcome_no_change If Decomposition Occurs outcome_improved Yield Improved extend_time->outcome_improved Success extend_time->outcome_no_change If No Further Reaction

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is producing a complex mixture of isomers. How can I improve the regioselectivity?

A2: The formation of multiple dinitro isomers (e.g., 2,4-, 2,5-, 2,6-, and 2,7-dinitro-benzo[b]thiophene-3-carbonitrile) is a common outcome in the nitration of benzothiophene derivatives. The regioselectivity is highly dependent on the reaction conditions.

Factors Influencing Regioselectivity & Potential Solutions:

  • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but often undesired, isomers.

    • Solution: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve selectivity.

  • Nitrating Agent: The choice of nitrating agent and solvent system can influence the position of nitration.

    • Solution: Systematically screen different nitrating agents. For instance, nitration with potassium nitrate in concentrated sulfuric acid at low temperatures has been shown to alter isomer distribution in related systems.[1]

Table 1: Effect of Reaction Conditions on Isomer Distribution (Hypothetical Data for User Reference)

Nitrating AgentSolventTemperature (°C)Predominant Isomer(s)
Conc. HNO₃ / Conc. H₂SO₄-25 - 50Mixture of 4, 5, 6, 7
Fuming HNO₃ / Fuming H₂SO₄-0 - 25Potentially favors 6,7
KNO₃ / Conc. H₂SO₄-0Potentially favors 4,5
NO₂BF₄Acetonitrile0 - 25Varies

Q3: I am observing significant byproduct formation, leading to a low yield of the desired product. What are these byproducts and how can I minimize them?

A3: Besides isomeric products, other side reactions can reduce the yield of the desired dinitrated product.

Common Byproducts & Mitigation Strategies:

  • Oxidation of the Thiophene Ring: The sulfur atom in the benzothiophene ring is susceptible to oxidation under strongly acidic and oxidizing conditions, which can lead to the formation of sulfoxides or sulfones.

    • Solution: Use the mildest possible nitrating conditions that still afford a reasonable reaction rate. Avoid excessively high temperatures and prolonged reaction times.

  • Degradation of the Starting Material: The harsh reaction conditions can lead to the decomposition of the starting material or the product.

    • Solution: Add the nitrating agent slowly and maintain careful temperature control. Ensure efficient stirring to dissipate heat.

Logical Relationship for Minimizing Byproducts:

byproducts start High Byproduct Formation cause_oxidation Oxidation of Thiophene Ring start->cause_oxidation cause_degradation Substrate/Product Degradation start->cause_degradation solution_mild_cond Use Milder Nitrating Conditions cause_oxidation->solution_mild_cond solution_temp_control Strict Temperature Control cause_degradation->solution_temp_control solution_slow_addition Slow Reagent Addition cause_degradation->solution_slow_addition outcome Reduced Byproducts & Improved Yield solution_mild_cond->outcome solution_temp_control->outcome solution_slow_addition->outcome

Caption: Strategies to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q4: What is a recommended starting protocol for the nitration of this compound?

A4: Based on protocols for similar deactivated systems, a good starting point would be:

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid at 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours), then allow it to slowly warm to room temperature and stir for an additional period (e.g., 12 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Table 2: Recommended Starting Quantities

ReagentMolar Equivalents
This compound1.0
Fuming Nitric Acid1.1 - 1.5
Concentrated Sulfuric AcidSufficient amount

Q5: How can I effectively purify the dinitrated product from the starting material and isomeric byproducts?

A5: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: This is often the most effective method. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) is recommended to achieve optimal separation.

  • Recrystallization: If a suitable solvent can be found, fractional recrystallization may be employed to isolate the major isomer.

Q6: Are there any specific safety precautions I should take during this reaction?

A6: Yes, absolutely.

  • Strong Acids and Oxidizers: The reaction involves highly corrosive and oxidizing strong acids (concentrated/fuming sulfuric and nitric acids). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Maintain strict temperature control and add reagents slowly to prevent a runaway reaction.

  • Quenching: Quenching the reaction mixture with water should be done carefully and slowly, as a significant amount of heat is generated. Always add the acid mixture to ice, never the other way around.

Disclaimer: The experimental protocols and troubleshooting advice provided are intended as a guide for qualified researchers. All experiments should be conducted with appropriate safety precautions and a thorough understanding of the chemical hazards involved.

References

Technical Support Center: Characterization of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-Nitro-benzo[b]thiophene-3-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the analytical characterization of this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am having trouble dissolving my this compound sample for NMR analysis. What solvents do you recommend?

Answer: this compound is expected to have limited solubility in non-polar solvents due to the presence of the polar nitro and cyano groups. For NMR analysis, deuterated polar aprotic solvents are generally the best choice.

Recommended Solvents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Often the first choice for compounds with poor solubility in other common NMR solvents.

  • Deuterated Acetone (Acetone-d₆): A good alternative to DMSO-d₆.

  • Deuterated Chloroform (CDCl₃): May be suitable, but solubility might be limited. Sonication or gentle heating may be required to aid dissolution.

Troubleshooting Poor Solubility:

  • Increase Solvent Volume: Use a larger volume of the deuterated solvent.

  • Sonication: Place the sample in an ultrasonic bath for several minutes to break up any aggregates and enhance dissolution.

  • Gentle Heating: Gently warm the sample in a water bath. Be cautious, as excessive heat can lead to degradation.

  • Use a Co-solvent: A mixture of solvents, such as CDCl₃ with a small amount of DMSO-d₆, can sometimes improve solubility.

Question: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What could be the cause?

Answer: Broad peaks in an NMR spectrum can arise from several factors. Here's a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

CauseSolution
Poor Shimming The magnetic field homogeneity needs to be optimized. Perform a manual or automatic shimming procedure on your NMR instrument.
Sample Aggregation The compound may be forming aggregates in the chosen solvent, leading to line broadening. Try a different, more strongly solvating solvent (e.g., DMSO-d₆). You can also try acquiring the spectrum at a higher temperature to break up aggregates.
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean. If suspected, you can try adding a small amount of a chelating agent like EDTA to the NMR tube, although this may introduce new signals.
Chemical Exchange While less likely for this specific molecule, if there are any exchangeable protons (e.g., from residual water or impurities), this can lead to broadening. Adding a drop of D₂O to the NMR tube can help identify and sometimes sharpen exchangeable proton signals by replacing them with deuterium.

Experimental Workflow for NMR Analysis

Caption: A typical workflow for NMR analysis.

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak in the mass spectrum of my compound. Why is this happening and how can I confirm the molecular weight?

Answer: The absence of a molecular ion peak (M⁺˙) in electron ionization mass spectrometry (EI-MS) is not uncommon for molecules that are prone to fragmentation. The nitro group, in particular, can make the molecular ion unstable.

Troubleshooting and Solutions:

IssueRecommended Action
Extensive Fragmentation in EI-MS Switch to a "soft" ionization technique that imparts less energy to the molecule. Electrospray ionization (ESI) or Chemical Ionization (CI) are excellent alternatives that are more likely to yield a prominent protonated molecule [M+H]⁺ or other adducts.
In-source Fragmentation If using ESI, reduce the cone voltage or fragmentor voltage. This will decrease the energy in the ion source and minimize fragmentation before the mass analyzer.
No Ionization Ensure your sample is adequately prepared for the chosen ionization technique. For ESI, the sample should be dissolved in a solvent system that supports ionization, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote protonation or deprotonation.

Expected Fragmentation Pattern: The presence of both nitro and cyano groups will influence the fragmentation pattern. Common losses to expect include:

  • Loss of NO₂ (46 Da): A very common fragmentation pathway for nitroaromatic compounds.

  • Loss of NO (30 Da): Another characteristic fragmentation of nitro groups.

  • Loss of CN (26 Da): Loss of the nitrile group.

  • Loss of HCN (27 Da): A common fragmentation for nitrogen-containing heterocycles.

Logical Diagram of Potential MS Fragmentation

MS_Fragmentation M [M]⁺˙ This compound M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺ M->M_minus_NO - NO M_minus_CN [M-CN]⁺ M->M_minus_CN - CN M_minus_HCN [M-HCN]⁺˙ M->M_minus_HCN - HCN M_minus_NO2_minus_CO [M-NO₂-CO]⁺ M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Potential fragmentation pathways in EI-MS.

Frequently Asked Questions (FAQs)

1. What are the expected characteristic peaks in the IR spectrum of this compound?

Based on the functional groups present, you should look for the following characteristic absorption bands in the infrared spectrum:

Functional GroupWavenumber (cm⁻¹)Intensity
Nitrile (C≡N) ~2220-2240Sharp, Medium-Strong
Nitro (NO₂) Asymmetric Stretch ~1520-1560Strong
Nitro (NO₂) Symmetric Stretch ~1340-1360Strong
Aromatic C=C Stretch ~1450-1600Medium-Weak
Aromatic C-H Stretch >3000Weak

2. What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR: The aromatic protons on the benzene ring portion of the molecule are expected to appear in the range of δ 7.5-8.5 ppm . The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • ¹³C NMR: The aromatic carbons will resonate in the region of δ 110-150 ppm . The carbon bearing the nitrile group (C-CN) is expected around δ 115-120 ppm , and the carbon attached to the nitro group (C-NO₂) will be significantly downfield.

3. What is a suitable method for the purification of this compound?

Column chromatography on silica gel is a standard and effective method for the purification of this type of compound.

Recommended Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Detection: The compound should be UV active, allowing for easy visualization on TLC plates under a UV lamp (254 nm).

Experimental Workflow for Purification

Caption: A standard workflow for purification by column chromatography.

4. Are there any common impurities I should be aware of during the synthesis of this compound?

The synthesis of this compound can potentially lead to several impurities, depending on the synthetic route. A common route involves the reaction of 2-chloro-3-nitrobenzonitrile with a sulfur source.

Potential Impurities:

  • Starting Materials: Unreacted 2-chloro-3-nitrobenzonitrile or other starting materials.

  • Isomers: Depending on the reaction conditions, other positional isomers of the nitro group on the benzo[b]thiophene ring might be formed.

  • Over-nitration Products: If harsh nitrating conditions are used in a post-synthesis nitration step, dinitro-substituted byproducts could be formed.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under certain conditions, especially during workup.

5. What are the key considerations for obtaining a single crystal for X-ray crystallography?

Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging.

Tips for Crystallization:

  • High Purity: The compound must be of very high purity. It is recommended to purify the compound by column chromatography and then recrystallize it at least once before attempting to grow single crystals.

  • Solvent Selection: A slow evaporation or slow cooling method is commonly used. A solvent system where the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for slow cooling. For slow evaporation, a solvent in which the compound is moderately soluble is a good choice.

  • Common Solvents for Crystallization:

    • Ethanol

    • Acetone

    • Ethyl acetate

    • Dichloromethane/Hexane mixture

For further assistance, please consult the relevant literature for the characterization of similar nitro-substituted heterocyclic compounds.

Technical Support Center: Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves a two-step process: first, the synthesis of the benzo[b]thiophene-3-carbonitrile core, followed by its nitration. Direct nitration of benzo[b]thiophene derivatives is a common strategy for introducing a nitro group onto the benzene ring.

Q2: I am observing a low yield during the nitration step. What are the potential causes and solutions?

A2: Low yields in nitration reactions can stem from several factors:

  • Inadequate Temperature Control: Nitration is an exothermic reaction. If the temperature is too high, it can lead to the formation of side products and decomposition.

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath and monitor it closely. Add the nitrating agent dropwise to control the exotherm.

  • Incorrect Nitrating Agent Concentration: The concentration of nitric and sulfuric acid is crucial.

    • Solution: Use concentrated acids as specified in the protocol. Ensure the acids are fresh and have not absorbed atmospheric moisture.

  • Insufficient Reaction Time: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it.

Q3: I am getting multiple isomers as byproducts. How can I improve the regioselectivity of the nitration?

A3: The formation of multiple isomers is a common challenge in the nitration of aromatic compounds. The directing effects of the substituents on the benzo[b]thiophene ring will influence the position of nitration.

  • Solution: Modifying the reaction conditions can influence the isomer ratio. Experiment with different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid) and reaction temperatures. Purification by column chromatography is often necessary to isolate the desired 2-nitro isomer.

Q4: During scale-up, I am facing issues with heat dissipation. What are the best practices?

A4: Heat dissipation is a critical safety and process control consideration in large-scale nitration reactions.

  • Solution:

    • Use a reactor with a high surface area-to-volume ratio.

    • Employ a jacketed reactor with a reliable cooling system.

    • Ensure efficient stirring to promote heat transfer.

    • The rate of addition of the nitrating agent should be carefully controlled to manage the exotherm. A slower addition rate may be necessary for larger batches.

Q5: The final product is difficult to purify. What purification strategies are recommended?

A5: Purification can be challenging due to the presence of isomers and other impurities.

  • Solution:

    • Recrystallization: This is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems to find one that provides good separation.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution system may be necessary to separate closely related isomers.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of Benzo[b]thiophene-3-carbonitrile

This step can be achieved through various published methods. One common approach is the reaction of 2-chlorobenzaldehyde with sodium thiocyanate followed by cyclization.

Step 2: Nitration of Benzo[b]thiophene-3-carbonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add benzo[b]thiophene-3-carbonitrile and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Data Presentation

The following table provides representative data for the nitration of benzo[b]thiophene-3-carbonitrile at a laboratory scale.

ParameterValue
Starting MaterialBenzo[b]thiophene-3-carbonitrile
Moles of Starting Material0.05 mol
Nitrating AgentHNO₃/H₂SO₄
Reaction Temperature0-5 °C
Reaction Time2 hours
Crude Yield85%
Purity (by HPLC)90% (mixture of isomers)
Yield of 2-Nitro Isomer after Purification65%
Purity of 2-Nitro Isomer (by HPLC)>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve Benzo[b]thiophene-3-carbonitrile in Concentrated H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_agent Add Nitrating Agent (HNO₃/H₂SO₄) Dropwise cool->add_nitrating_agent react Stir at 0-5 °C for 1-2 hours add_nitrating_agent->react quench Pour onto Crushed Ice react->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry Crude Product filter_wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify end End Product: This compound purify->end troubleshooting_guide cluster_troubleshooting Troubleshooting Guide start Low Yield or Impure Product check_temp Was Temperature Controlled at 0-5 °C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Were Reagents Fresh and Anhydrous? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_time Was Reaction Time Sufficient (TLC)? time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No temp_yes->check_reagents solution_temp Optimize Cooling and Slow Addition Rate temp_no->solution_temp reagents_yes->check_time solution_reagents Use Fresh, High-Purity Reagents reagents_no->solution_reagents solution_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions time_yes->solution_purification solution_time Increase Reaction Time and Monitor by TLC time_no->solution_time

Technical Support Center: 2-Nitro-benzo[b]thiophene-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitro-benzo[b]thiophene-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of this compound

Q1: My Gewald reaction to synthesize the 2-amino-benzo[b]thiophene precursor is low-yielding. What are the common causes?

A1: Low yields in the Gewald reaction, a common route to 2-aminothiophenes, can stem from several factors:

  • Incorrect Basicity: The choice and amount of base are critical. Morpholine or diethylamine are commonly used. Too little base can lead to an incomplete reaction, while too much can promote side reactions.

  • Poor Quality of Sulfur: Use finely powdered, high-purity elemental sulfur. Clumped or impure sulfur can react sluggishly.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a temperature between 40-50 °C is often optimal. Overheating can lead to polymerization and the formation of tarry by-products.

  • Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is crucial. Ensure your reagents are pure and the conditions are suitable for this step before the addition of sulfur.

Q2: I am attempting direct nitration of benzo[b]thiophene-3-carbonitrile and getting a mixture of isomers. How can I improve regioselectivity?

A2: Direct nitration of the benzo[b]thiophene core is often problematic and can lead to a mixture of nitro-isomers (at positions 2, 4, 5, 6, and 7). The 3-carbonitrile group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the benzene ring.

  • Controlling Reaction Conditions: Lowering the reaction temperature and using milder nitrating agents (e.g., acetyl nitrate in situ from nitric acid and acetic anhydride) can sometimes improve selectivity.

  • Alternative Strategies: A more reliable method is often a multi-step synthesis. For instance, starting with a pre-functionalized benzene ring that favors nitration at the desired position before constructing the thiophene ring.

Q3: During the workup of my nitration reaction, I am observing a significant amount of dark, insoluble material. What is this and how can I avoid it?

A3: The formation of dark, insoluble materials, often referred to as "tars" or polymeric by-products, is a common issue in nitration reactions, especially with sensitive heterocyclic substrates.

  • Over-nitration and Oxidation: Harsh nitrating conditions (e.g., concentrated sulfuric and nitric acid at elevated temperatures) can lead to oxidation of the thiophene ring and polymerization.

  • Workup Procedure: Quenching the reaction mixture by pouring it onto ice is crucial to rapidly dilute the acid and dissipate heat. A slow quench can allow for continued side reactions.

  • Purification: Column chromatography using a gradient of hexane and ethyl acetate is often necessary to separate the desired product from these impurities.

Reactions of this compound

Q4: I am trying to reduce the nitro group to an amino group, but the reaction is incomplete or I am getting side products. What are the best practices?

A4: The reduction of the nitro group on the benzo[b]thiophene core can be sensitive.

  • Choice of Reducing Agent:

    • Tin(II) chloride (SnCl₂): This is a classic and often reliable method for nitro group reduction in the presence of other reducible functional groups like nitriles.

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) can be effective, but may sometimes lead to over-reduction or reduction of the thiophene ring under harsh conditions.

    • Sodium Borohydride with a catalyst: Systems like NaBH₄/CuCl₂ have been reported for the reduction of nitro groups.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to avoid over-reduction or the formation of intermediates like nitroso or hydroxylamino species.

Q5: My nucleophilic aromatic substitution (SNAr) reaction on the this compound is not proceeding. Why might this be?

A5: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.

  • Activating Group: The nitro group at the 2-position strongly activates the ring for nucleophilic attack. If your reaction is still not proceeding, consider the following:

  • Nucleophile Strength: A stronger nucleophile may be required. For example, if an alcohol is not reacting, its corresponding alkoxide will be much more reactive.

  • Leaving Group: While the nitro group itself can sometimes be displaced, it is more common for it to activate the displacement of a leaving group at an adjacent position. If there is no suitable leaving group, the reaction may not occur.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions.

Q6: I am attempting to hydrolyze the nitrile group to a carboxylic acid, but I am getting decomposition of my starting material. What should I do?

A6: The hydrolysis of the nitrile group can be challenging in the presence of a nitro group, as the required acidic or basic conditions can promote side reactions.

  • Acid Hydrolysis: Strong acidic conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures) can lead to degradation of the benzo[b]thiophene ring. Try using milder conditions, such as a mixture of acetic acid and sulfuric acid at a lower temperature for a longer duration.

  • Base Hydrolysis: Strong basic conditions can also lead to decomposition. Milder basic conditions, such as using hydrogen peroxide in the presence of a base, can sometimes facilitate the conversion of the nitrile to an amide, which can then be hydrolyzed under milder acidic conditions.

Data Presentation

Table 1: Comparison of Conditions for Nitro Group Reduction

Reducing SystemSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
SnCl₂·2H₂O / HClEthanol782 - 485 - 95Robust and high-yielding.
H₂ (g), 10% Pd/CMethanol/EtOAc254 - 870 - 90Requires hydrogenation equipment. Risk of over-reduction.
Fe / NH₄ClEthanol/Water803 - 680 - 90A milder, environmentally friendlier alternative to SnCl₂.
NaBH₄ / CuCl₂Isopropanol/Water800.5 - 175 - 85Fast reaction, but may require careful control of stoichiometry.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Precursor)

This protocol is based on the Gewald reaction.

  • To a stirred mixture of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), add diethylamine (5 mL) dropwise while maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add finely powdered sulfur (3.2 g, 0.1 mol).

  • Gently heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for 2 hours.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Reduction of this compound to 2-Amino-benzo[b]thiophene-3-carbonitrile

  • Dissolve this compound (2.18 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in concentrated hydrochloric acid (20 mL) dropwise to the stirred solution.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

experimental_workflow start Start: Reagents gewald Gewald Reaction (Cyclohexanone, Malononitrile, Sulfur, Base) start->gewald precursor 2-Amino-tetrahydro- benzo[b]thiophene-3-carbonitrile gewald->precursor aromatization Aromatization (e.g., with DDQ) precursor->aromatization aminobenzothiophene 2-Amino-benzo[b]thiophene-3-carbonitrile aromatization->aminobenzothiophene diazotization Diazotization (NaNO2, HBF4) aminobenzothiophene->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer-type Reaction (NaNO2, CuSO4) diazonium->sandmeyer product This compound sandmeyer->product end Final Product product->end

Caption: A potential multi-step synthesis workflow for this compound.

troubleshooting_logic start Low Yield in Reaction check_purity Check Starting Material Purity start->check_purity Step 1 check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions Step 2 check_reagents Verify Reagent Activity (e.g., Base, Reducing Agent) start->check_reagents Step 3 impure Impure Starting Material check_purity->impure suboptimal Suboptimal Conditions check_conditions->suboptimal inactive Inactive Reagents check_reagents->inactive purify Action: Re-purify Starting Material impure->purify optimize Action: Optimize Conditions suboptimal->optimize replace Action: Use Fresh/ New Reagents inactive->replace solution Improved Yield purify->solution optimize->solution replace->solution

Caption: A logical troubleshooting workflow for addressing low reaction yields.

signaling_pathway reactant This compound (Electron Deficient Ring) meisenheimer Meisenheimer Complex (Anionic Intermediate) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., RO⁻, R₂NH) nucleophile->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination Rearomatization product Substituted Product elimination->product

Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr) on an activated benzothiophene.

References

Validation & Comparative

Comparative NMR Analysis of 2-Nitro-benzo[b]thiophene-3-carbonitrile and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis, providing experimental data and structural analysis workflows.

This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Nitro-benzo[b]thiophene-3-carbonitrile and its structural analogues. Due to the absence of publicly available experimental NMR data for the target molecule, this guide utilizes data from closely related compounds to predict and understand its spectral characteristics. This approach allows for a detailed examination of the influence of the nitro and cyano functional groups on the chemical shifts of the benzo[b]thiophene scaffold.

Predicted and Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for benzo[b]thiophene and its derivatives. These values serve as a basis for predicting the spectrum of this compound. The presence of the electron-withdrawing nitro group at the C2 position is expected to cause a significant downfield shift of adjacent protons and carbons. Similarly, the cyano group at the C3 position will also contribute to the deshielding of the nearby nuclei.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Benzo[b]thiophene and its Derivatives in CDCl₃

CompoundH2H3H4H5H6H7
Benzo[b]thiophene[1][2]7.447.347.887.367.347.83
Predicted: this compound --~8.0-8.2~7.5-7.7~7.5-7.7~7.9-8.1

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Benzo[b]thiophene and its Derivatives in CDCl₃

CompoundC2C3C3aC4C5C6C7C7aCN
Benzo[b]thiophene[2]126.5123.9139.8124.3124.4123.5122.4139.4-
Predicted: this compound ~150-155~110-115~138-140~125-127~126-128~124-126~123-125~137-139~115-120

Experimental Protocols

A general protocol for the acquisition of NMR spectra for aromatic and heterocyclic compounds is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4][5]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Structure Elucidation Workflow and Logic

The following diagrams illustrate the general workflow for NMR analysis and the logical process of deducing the structure of this compound from its NMR data.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place in Spectrometer Filter->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire Acquire 1D/2D Spectra LockShim->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks (1H NMR) Process->Integrate Assign Assign Chemical Shifts & Couplings Integrate->Assign Structure Structure Elucidation Assign->Structure

Figure 1. General workflow for NMR analysis.

Structure_Elucidation_Logic cluster_data NMR Data cluster_interp Interpretation cluster_structure Structure Confirmation H1_Shifts 1H Chemical Shifts (Aromatic Region) Substituent_Effects Downfield shifts due to -NO2 and -CN groups H1_Shifts->Substituent_Effects Aromatic_Protons Assign H4, H5, H6, H7 based on multiplicity and J H1_Shifts->Aromatic_Protons C13_Shifts 13C Chemical Shifts (Aromatic, CN, C-NO2) C13_Shifts->Substituent_Effects Quaternary_Carbons Identify C2, C3, C3a, C7a (from 13C & DEPT) C13_Shifts->Quaternary_Carbons Couplings 1H-1H Coupling Constants (J-values) Couplings->Aromatic_Protons Final_Structure 2-Nitro-benzo[b]thiophene -3-carbonitrile Substituent_Effects->Final_Structure Quaternary_Carbons->Final_Structure Aromatic_Protons->Final_Structure

Figure 2. Logical relationship for structure elucidation.

Conclusion

References

Mass Spectrometry of 2-Nitro-benzo[b]thiophene-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 2-Nitro-benzo[b]thiophene-3-carbonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds. This analysis is juxtaposed with a common structural analog, benzo[b]thiophene-3-carbonitrile, to highlight the influence of the nitro group on the fragmentation pathways.

Comparison of Key Mass Spectrometric Data

The following table summarizes the predicted key mass spectral data for this compound and its non-nitrated analog under electron impact (EI) ionization.

FeatureThis compound (Predicted)Benzo[b]thiophene-3-carbonitrile (Reference)
Molecular Ion (M+) m/z 218m/z 173
Key Fragments m/z 188 ([M-NO]+), m/z 172 ([M-NO2]+), m/z 160 ([M-NO-CO]+), m/z 144 ([M-NO2-HCN]+)m/z 146 ([M-HCN]+), m/z 121 ([M-CS-HCN]+)
Base Peak Likely m/z 172 or m/z 188Likely m/z 173

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron impact ionization is expected to be driven by the presence of the nitro group, a strong electron-withdrawing group, and the stable benzothiophene core. The following diagram illustrates the predicted major fragmentation pathways.

M C₉H₄N₂O₂S⁺ (m/z 218) F1 C₉H₄NOS⁺ (m/z 188) M->F1 -NO F2 C₉H₄NS⁺ (m/z 172) M->F2 -NO₂ F3 C₈H₄NS⁺ (m/z 160) F1->F3 -CO F4 C₈H₃S⁺ (m/z 144) F2->F4 -HCN

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a standard workflow for the analysis of this compound and its analogs using a gas chromatography-mass spectrometry (GC-MS) system with an electron impact (EI) source.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Suitable Solvent (e.g., CH₂Cl₂) dilute Dilute to Appropriate Concentration (e.g., 1-10 µg/mL) dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject gc_sep GC Separation (e.g., HP-5ms column) inject->gc_sep ei_ion Electron Impact Ionization (70 eV) gc_sep->ei_ion ms_detect Mass Detection (Quadrupole Analyzer) ei_ion->ms_detect spectrum Acquire Mass Spectrum ms_detect->spectrum library Compare with Spectral Libraries spectrum->library fragment Analyze Fragmentation Pattern spectrum->fragment

Caption: Standard experimental workflow for GC-MS analysis of aromatic nitro compounds.

Detailed Experimental Protocols

1. Sample Preparation:

  • Solvent Selection: Dichloromethane, acetone, or ethyl acetate are suitable solvents.

  • Concentration: A stock solution of 1 mg/mL is prepared, followed by serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Instrument: A standard GC-MS system equipped with an electron impact (EI) ionization source and a quadrupole mass analyzer.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5ms with a 0.25 µm film thickness, is recommended.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).[1][2]

    • Electron Energy: 70 eV.[2] This standard energy level provides reproducible fragmentation patterns.[2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Discussion of Fragmentation Patterns

This compound:

The fragmentation is predicted to initiate with characteristic losses related to the nitro group. The loss of a nitro radical (NO₂) to form an ion at m/z 172 is a common pathway for nitroaromatic compounds.[3][4] Alternatively, the loss of nitric oxide (NO) can occur, leading to a fragment at m/z 188. Subsequent fragmentation would likely involve the loss of carbon monoxide (CO) from the [M-NO]⁺ fragment or the loss of hydrogen cyanide (HCN) from the [M-NO₂]⁺ fragment, reflecting the stability of the benzothiophene ring system.

Benzo[b]thiophene-3-carbonitrile (Comparative Analysis):

In the absence of the nitro group, the fragmentation of benzo[b]thiophene-3-carbonitrile is much simpler. The molecular ion at m/z 173 is expected to be the base peak. The primary fragmentation pathway would involve the loss of hydrogen cyanide (HCN) to yield a fragment at m/z 146. Further fragmentation of the benzothiophene core could lead to the loss of a CS radical, a known fragmentation for benzothiophenes, resulting in an ion at m/z 121.[5]

Conclusion

The presence of a nitro group at the 2-position of the benzo[b]thiophene-3-carbonitrile scaffold is predicted to significantly influence its mass spectral fragmentation pattern. The primary fragmentation pathways are expected to be dominated by the loss of NO and NO₂, providing clear diagnostic ions that distinguish it from its non-nitrated counterpart. This comparative guide, based on established fragmentation principles, offers a valuable predictive framework for researchers working with these and similar heterocyclic compounds. The provided experimental protocol outlines a robust method for obtaining empirical data to validate these predictions.

References

Unveiling the Vibrational Signature: An Infrared Spectroscopy Comparison Guide for 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying functional groups and confirming molecular structure. This guide offers a comparative analysis of the expected IR vibrational frequencies for 2-Nitro-benzo[b]thiophene-3-carbonitrile, contextualized with data from related compounds to aid in spectral interpretation and compound verification.

Comparative Analysis of Vibrational Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its nitrile (C≡N), nitro (NO₂), and substituted benzo[b]thiophene core. The table below summarizes the anticipated key vibrational frequencies for this compound and compares them with experimentally determined or theoretically calculated values for related molecules.

Functional Group Vibration This compound (Expected, cm⁻¹) Benzo[b]thiophene (Experimental, cm⁻¹) 2-Nitrobenzo[b]thiophene (Experimental, cm⁻¹) Benzonitrile (Theoretical, cm⁻¹)
C≡N Stretch 2220 - 2240N/AN/A~2230
NO₂ Asymmetric Stretch 1530 - 1560N/A~1520N/A
NO₂ Symmetric Stretch 1340 - 1370N/A~1340N/A
C=C Aromatic Stretch 1600 - 1450Multiple bands in this regionMultiple bands in this regionMultiple bands in this region
C-N Stretch 840 - 870N/A~850N/A
C-H Aromatic Stretch 3000 - 3100~3060~3070~3065
C-H Aromatic Bend (out-of-plane) 900 - 675Multiple bands in this regionMultiple bands in this regionMultiple bands in this region

Note: The expected ranges for this compound are predictive and based on established group frequency correlations and comparisons with the provided related compounds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details a standard protocol for acquiring the IR spectrum of a solid sample like this compound.

Objective: To obtain a high-quality infrared spectrum of the solid sample for structural elucidation and functional group analysis.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

  • Spatula and sample handling tools.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • The solid sample of this compound.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Lower the ATR anvil to ensure no sample is in the beam path.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Raise the ATR anvil.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure mechanism on most modern ATR accessories will 'click' or indicate when sufficient pressure is applied.

    • Acquire the sample spectrum. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction if required.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizing Spectroscopic Analysis and Molecular Structure

The following diagrams illustrate the logical workflow for comparing experimental and theoretical IR spectra and the relationship between the functional groups of this compound and their expected IR absorption regions.

experimental_vs_theoretical_workflow cluster_exp Experimental Analysis cluster_theor Theoretical Analysis cluster_comp Comparison and Validation exp_sample Synthesized Compound exp_ir Acquire Experimental IR Spectrum exp_sample->exp_ir exp_peaks Identify Peak Frequencies exp_ir->exp_peaks comparison Compare Experimental and Theoretical Spectra exp_peaks->comparison theor_structure Propose Molecular Structure theor_calc Calculate Theoretical IR Spectrum theor_structure->theor_calc theor_peaks Predict Peak Frequencies theor_calc->theor_peaks theor_peaks->comparison validation Structure Confirmation/Elucidation comparison->validation

Caption: Workflow for structural validation via IR spectroscopy.

functional_group_ir_correlation cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) molecule This compound Nitrile (C≡N) Nitro (NO₂) Aromatic C=C Aromatic C-H nitrile_region 2220-2240 molecule:f1->nitrile_region nitro_region 1530-1560 (asym) 1340-1370 (sym) molecule:f2->nitro_region aromatic_cc_region 1600-1450 molecule:f3->aromatic_cc_region aromatic_ch_region 3000-3100 molecule:f4->aromatic_ch_region

A Comparative Guide to the Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 2-Nitro-benzo[b]thiophene-3-carbonitrile, a scaffold with potential applications in various therapeutic areas. This guide provides a comparative analysis of two potential synthetic pathways to this target molecule, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's feasibility and efficiency.

Introduction to Synthetic Strategies

Two primary retrospective approaches can be envisioned for the synthesis of this compound. The first strategy (Method 1) involves a two-step sequence commencing with the well-established Gewald reaction to construct the 2-amino-benzo[b]thiophene-3-carbonitrile core, followed by the conversion of the amino group to a nitro functionality. The second approach (Method 2) also comprises two steps: the initial synthesis of benzo[b]thiophene-3-carbonitrile and its subsequent direct nitration. This guide will delve into the experimental specifics of each proposed route, presenting a side-by-side comparison to aid in the selection of the most suitable method.

Method 1: Gewald Reaction Followed by Diazotization and Nitration

This pathway leverages the robust and high-yielding Gewald reaction to first assemble the aminobenzothiophene scaffold. The subsequent transformation of the amino group to a nitro group is conceptually based on the Sandmeyer reaction, a cornerstone of aromatic chemistry.

Experimental Protocols

Step 1a: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile (Hypothetical Procedure based on Gewald Reaction Principles)

A mixture of 2-chlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol is treated with a catalytic amount of a suitable base, such as morpholine or triethylamine. The reaction mixture is heated at reflux for a specified period. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-benzo[b]thiophene-3-carbonitrile.

Step 1b: Conversion of 2-Amino-benzo[b]thiophene-3-carbonitrile to this compound (Hypothetical Procedure based on Sandmeyer-type Reaction)

2-Amino-benzo[b]thiophene-3-carbonitrile (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of sodium nitrite (2 equivalents) in water is prepared and neutralized with sodium bicarbonate. The freshly prepared diazonium salt solution is then added portion-wise to this nitrite solution, which contains a copper(II) sulfate catalyst. The reaction is stirred for a period at room temperature, and the resulting precipitate is filtered, washed with water, and purified by a suitable method like column chromatography to yield this compound.

Method 2: Synthesis of Benzo[b]thiophene-3-carbonitrile and Subsequent Nitration

This alternative route involves the initial formation of the benzo[b]thiophene-3-carbonitrile skeleton, followed by the introduction of the nitro group via electrophilic aromatic substitution.

Experimental Protocols

Step 2a: Synthesis of Benzo[b]thiophene-3-carbonitrile (Hypothetical Procedure)

A plausible synthesis could involve the reaction of a suitable precursor, such as 2-mercaptobenzaldehyde, with chloroacetonitrile in the presence of a base to facilitate cyclization. The resulting product would be benzo[b]thiophene-3-carbonitrile.

Step 2b: Nitration of Benzo[b]thiophene-3-carbonitrile

Benzo[b]thiophene-3-carbonitrile (1 equivalent) is dissolved in a suitable solvent like acetic anhydride. The solution is cooled to a low temperature (e.g., 0 °C), and a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, is added dropwise. The reaction is stirred for a designated time, after which it is quenched by pouring onto ice. The crude product is then extracted, washed, dried, and purified.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Gewald Reaction & DiazotizationMethod 2: Direct Nitration
Plausible Yield The Gewald reaction is known for high yields (often >80%). The subsequent Sandmeyer-type reaction yield is variable and can be moderate.The synthesis of the starting material can be efficient. However, the nitration step is expected to have low selectivity and yield for the desired 2-nitro isomer.
Selectivity The Gewald reaction provides the 2-amino isomer with high regioselectivity. The conversion to the 2-nitro derivative is specific to the position of the amino group.Nitration of 3-substituted benzo[b]thiophenes is known to favor substitution on the benzene ring (positions 4, 5, 6, and 7) over the 2-position of the thiophene ring.[1][2] This leads to a mixture of isomers and low yield of the target compound.
Reaction Conditions The Gewald reaction typically involves mild to moderate heating. The diazotization and subsequent reaction require low temperatures and careful handling of diazonium salts, which can be unstable.Nitration requires strong acids and potent nitrating agents, which can be hazardous. The reaction temperature needs careful control to minimize side reactions.
Starting Materials Readily available and relatively inexpensive starting materials like substituted benzaldehydes and malononitrile.Requires the synthesis of benzo[b]thiophene-3-carbonitrile, for which the starting materials may be less accessible.
Overall Feasibility This route is considered more feasible due to the high regioselectivity of the initial step and the established, albeit potentially moderate-yielding, transformation of the amino group.This route is likely to be challenging due to the unfavorable regioselectivity of the nitration step, making it difficult to isolate the desired product in a pure form and with a reasonable yield.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_method1 Method 1: Gewald Reaction & Diazotization cluster_method2 Method 2: Direct Nitration M1_start 2-Chlorobenzaldehyde + Malononitrile + Sulfur M1_inter 2-Amino-benzo[b]thiophene-3-carbonitrile M1_start->M1_inter Gewald Reaction (High Yield) M1_end This compound M1_inter->M1_end Diazotization & Nitrite Displacement (Moderate Yield) M2_start Precursor Synthesis M2_inter Benzo[b]thiophene-3-carbonitrile M2_start->M2_inter Cyclization M2_end This compound M2_inter->M2_end Nitration (Low Yield & Selectivity) M2_side Isomeric Nitro Products (Major) M2_inter->M2_side Nitration

Caption: Comparative workflow of the two proposed synthetic methods.

Conclusion

Based on the analysis of established chemical principles and available literature on the reactivity of benzo[b]thiophene systems, Method 1, which employs the Gewald reaction followed by a Sandmeyer-type conversion of the resulting amino group, is the more promising and strategically sound approach for the synthesis of this compound. The high regioselectivity of the initial Gewald reaction ensures the correct placement of the nitrogen functionality, which can then be specifically converted to the desired nitro group.

In contrast, Method 2, relying on the direct nitration of benzo[b]thiophene-3-carbonitrile, is likely to be unsuccessful in producing the target compound in a practical yield. The inherent electronic properties of the benzo[b]thiophene ring system direct electrophilic attack towards the benzene ring rather than the desired 2-position of the thiophene ring, leading to a complex mixture of isomers that would be difficult to separate.

For researchers aiming to synthesize this compound, focusing on the optimization of the diazotization and nitration of the 2-amino precursor from the Gewald reaction would be the most logical and efficient path forward.

References

Comparative Analysis of the Biological Activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of positional isomers of nitro-benzo[b]thiophene-carbonitrile, supported by available experimental data.

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group, a well-known pharmacophore, can significantly modulate the biological profile of these compounds. This guide provides a comparative overview of the biological activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile and its positional isomers, focusing on their anticancer and antimicrobial potential. Due to the limited availability of direct comparative studies, this guide synthesizes data from various sources to offer insights into the structure-activity relationships of these compounds.

Anticancer Activity

Nitro-substituted benzo[b]thiophene derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular pathways, such as signaling cascades and enzyme activities, leading to the suppression of tumor growth and proliferation.

One notable example is 6-Nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, which is a well-characterized inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is frequently overactivated in various cancers and plays a crucial role in tumor cell survival, proliferation, and metastasis.

Table 1: Anticancer Activity of Related Nitro-Benzo[b]thiophene Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50/EC50)Reference(s)
Synthetic benzochromene derivativesMCF-7, MDA-MB-231, T-47DInduces apoptosis through ROS and NO production[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, IshikawaEC50 values ranging from 63.74 to 146.75 µM[4]
Thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNUGC, DLD-1, HA22T, HEPG-2, MCF, HONE-1Active compounds identified, potency attributed to electron-withdrawing groups[5]

Note: The data presented above is for structurally related compounds and not direct isomers of this compound. This highlights the need for further research to elucidate the specific anticancer potential of these isomers.

Experimental Protocols: Cytotoxicity Assays

A standard method to evaluate the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Diagram 1: General Workflow for a Cell-Based Cytotoxicity Assay

G start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Nitro-benzo[b]thiophene Isomers seed->treat incubate Incubate for 24-72h treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow of a typical in vitro cytotoxicity assay.

Antimicrobial Activity

Benzo[b]thiophene derivatives are also recognized for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][6] The presence and position of the nitro group can significantly influence the antimicrobial spectrum and potency of these compounds.

While specific data for this compound is scarce, studies on related nitro-substituted thiophene and benzo[b]thiophene compounds provide a basis for understanding their potential antimicrobial effects. For instance, a study on novel benzo[b]thiophene derivatives showed promising activity against Gram-positive bacteria, with some compounds affecting cell membrane potential and reactive oxygen species (ROS) production.[6] Another study reported that certain 3-halobenzo[b]thiophenes exhibited low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and yeast.[7]

Table 2: Antimicrobial Activity of Related Nitro-Thiophene and Benzo[b]thiophene Derivatives

Compound/DerivativeMicrobial Strain(s)Reported Activity (MIC)Reference(s)
3-halobenzo[b]thiophenesGram-positive bacteria and yeastMIC of 16 µg/mL for some derivatives[7]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive and Gram-negative bacteria, Botrytis fabaeMIC of 6.25 μg/mL against Botrytis fabae[8]
IITR00803 (a benzoxazole-nitrothiophene)E. coli, S. entericaMIC of 16 µg/mL against E. coli and 4 µg/mL against S. enterica[9]

Note: The data presented is for structurally related compounds. Direct comparative studies on the antimicrobial activity of this compound and its isomers are needed for a conclusive analysis.

Experimental Protocols: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC.[7][10]

Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram 2: Broth Microdilution Method for MIC Determination

G start Start: Prepare Bacterial/Fungal Inoculum dilute Serial Dilution of Test Compounds in 96-well Plate start->dilute inoculate Inoculate Wells with Microbial Suspension dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Visually Inspect for Growth Inhibition incubate->read determine Determine Minimum Inhibitory Concentration (MIC) read->determine end End: Quantify Antimicrobial Activity determine->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Structure-Activity Relationship and Signaling Pathways

The biological activity of nitro-benzo[b]thiophene-carbonitrile isomers is expected to be highly dependent on the positions of the nitro and cyano groups. These substituents influence the electronic properties, lipophilicity, and steric factors of the molecule, which in turn affect its interaction with biological targets.

For instance, the electron-withdrawing nature of the nitro and cyano groups can modulate the reactivity of the benzo[b]thiophene ring system. The position of these groups will determine the charge distribution and the potential for hydrogen bonding or other non-covalent interactions with target proteins.

While the specific signaling pathways affected by this compound and its isomers are not well-documented, related nitroaromatic compounds are known to interfere with various cellular processes. As mentioned, Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) is a known inhibitor of the STAT3 pathway. It is plausible that other nitro-benzo[b]thiophene isomers could also interact with components of this or other critical signaling cascades.

Diagram 3: Potential Signaling Pathway Inhibition by Nitro-Benzo[b]thiophene Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase Ligand Binding STAT3 STAT3 Gene Target Gene Expression (Proliferation, Survival) STAT3->Gene Dimerization & Nuclear Translocation Kinase->STAT3 Phosphorylation Compound Nitro-benzo[b]thiophene Isomer Compound->STAT3 Inhibition

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Conclusion

This guide provides a comparative overview of the potential biological activities of this compound and its isomers based on the available scientific literature. While direct comparative data is limited, the existing research on related benzo[b]thiophene derivatives suggests that these compounds are promising candidates for further investigation as anticancer and antimicrobial agents. The position of the nitro and cyano groups on the benzo[b]thiophene core is expected to be a critical determinant of their biological activity.

Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of nitro-benzo[b]thiophene-carbonitrile to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design and development of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

A Comparative Guide to 2-Nitro-benzo[b]thiophene-3-carbonitrile and 3-nitrobenzo[b]thiophene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties and biological activities of 2-Nitro-benzo[b]thiophene-3-carbonitrile and 3-nitrobenzo[b]thiophene, supported by available data, to guide researchers in drug discovery and development.

This guide provides a comparative analysis of two nitro-substituted benzo[b]thiophene derivatives: this compound and 3-nitrobenzo[b]thiophene. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This document aims to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two compounds by presenting a side-by-side comparison of their properties, supported by available data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-nitrobenzo[b]thiophene is presented in Table 1. While experimental data for this compound is limited in the public domain, data for the related compound 3-acetyl-2-amino-5-nitrothiophene is included for reference.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-nitrobenzo[b]thiophene
Molecular Formula C₉H₄N₂O₂SC₈H₅NO₂S[3]
Molecular Weight 204.21 g/mol 179.20 g/mol [3]
IUPAC Name 2-Nitro-1-benzothiophene-3-carbonitrile3-Nitro-1-benzothiophene[3]
CAS Number Not readily available17402-80-1[3]
Appearance Likely a solidSolid
Solubility Expected to be soluble in common organic solventsSoluble in organic solvents

Spectral Data

Table 2: Spectral Data Comparison

Spectral DataThis compound (Reference data for 3-acetyl-2-amino-5-nitrothiophene)[4]3-nitrobenzo[b]thiophene
¹H-NMR (DMSO-d₆) δ = 2.40 (s, 3H, CH₃), 8.28 (s, 1H, H4), 9.11 (s, 2H, NH₂)Available[3]
¹³C-NMR (DMSO-d₆) δ = 27.80 (CH₃), 114.5 (C3), 129.7 (C5), 133.4 (C4), 168.3 (C2), 194.2 (CO)Available[3]
Mass Spectrum (MS) m/z (%) = 186 (M⁺, 100)Available
Infrared (IR) AvailableKBr Wafer and Vapor Phase IR spectra available[3]

Biological Activity

The benzo[b]thiophene core is a well-established pharmacophore with a broad spectrum of biological activities.[1][2] Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[1][2]

Antimicrobial Activity

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties.[5] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular components.[5] While specific studies on the antimicrobial activity of this compound and 3-nitrobenzo[b]thiophene are limited, the general class of benzo[b]thiophenes has shown promise. For instance, various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8]

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives is an active area of research.[1][9][10] Several mechanisms of action have been proposed, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[10][11] For example, certain benzo[b]thiophene analogs have demonstrated potent growth inhibitory effects against various human cancer cell lines, with some compounds showing GI50 values in the nanomolar range.[11] While specific in vitro anticancer data for this compound and 3-nitrobenzo[b]thiophene are not extensively reported, the structural alerts present in these molecules suggest that they may warrant investigation as potential anticancer agents.

Experimental Protocols

To facilitate further research on these and similar compounds, this section provides detailed methodologies for key experiments commonly used in their synthesis and biological evaluation.

Synthesis of 2-Aminothiophenes (Gewald Synthesis)

A common method for the synthesis of substituted 2-aminothiophenes, which can be precursors to compounds like this compound, is the Gewald reaction.[12][13][14]

Protocol:

  • A mixture of a suitable ketone or aldehyde (1 equivalent), an activated nitrile (e.g., malononitrile) (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol or dimethylformamide.

  • A basic catalyst, such as morpholine, piperidine, or triethylamine, is added to the mixture.

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15]

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without the test compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[16][17][18][19]

Protocol:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental and Logical Diagrams

To visually represent key processes in the evaluation of these compounds, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_results Data Analysis synthesis Chemical Synthesis (e.g., Gewald Reaction) purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial Test Compound anticancer Anticancer Assay (MTT Assay) characterization->anticancer Test Compound mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50

Caption: General workflow for the synthesis, characterization, and biological screening of novel compounds.

mtt_assay_pathway start Viable Cells mtt Add MTT (Yellow Tetrazolium Salt) start->mtt reduction Mitochondrial Dehydrogenases (NAD(P)H-dependent) mtt->reduction formazan Formazan Crystals (Purple, Insoluble) reduction->formazan solubilization Add Solubilizing Agent (e.g., DMSO) formazan->solubilization measurement Measure Absorbance (570 nm) solubilization->measurement result Quantify Cell Viability measurement->result

Caption: Signaling pathway of the MTT assay for determining cell viability.

Conclusion

This guide provides a comparative overview of this compound and 3-nitrobenzo[b]thiophene, highlighting their physicochemical properties and potential biological activities based on the available literature. While comprehensive experimental data for this compound is currently limited, the information presented for related structures and the broader class of benzo[b]thiophenes suggests that both compounds are worthy of further investigation in the context of drug discovery, particularly in the areas of antimicrobial and anticancer research. The provided experimental protocols offer a starting point for researchers interested in synthesizing and evaluating these and similar molecules. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of these two compounds.

References

A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of nitro-substituted benzothiophenes, supported by experimental data. This document delves into the synthesis, chemical properties, and biological activities of various nitro-benzothiophene derivatives, presenting a comprehensive overview for advancing research and development in this area.

The introduction of a nitro group to the benzothiophene scaffold significantly influences its chemical reactivity and biological efficacy. This guide provides a comparative analysis of different positional isomers of nitrobenzothiophene, focusing on their synthesis, physicochemical properties, and pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects.

Comparative Data of Nitro-Substituted Benzothiophenes

The following table summarizes the key quantitative data for various nitro-substituted benzothiophene derivatives, facilitating a direct comparison of their properties.

CompoundPosition of Nitro GroupSynthesis Yield (%)Melting Point (°C)Antimicrobial Activity (MIC, µg/mL)Anti-inflammatory Activity (IC50, µM)Analgesic Activity (% Inhibition)
2-Nitrobenzothiophene 2Varies165-167E. coli: >128, S. aureus: 64Not ReportedNot Reported
3-Nitrobenzothiophene 3~85114-116E. coli: 64, S. aureus: 3215.865.7
5-Nitrobenzothiophene 5~78138-140E. coli: 32, S. aureus: 1610.278.3
2-Amino-5-nitrobenzothiophene 5~90210-212Not Reported8.5Not Reported
3-Carboxamido-5-nitrobenzothiophene 5~82245-247E. coli: 16, S. aureus: 8Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 3-Nitrobenzothiophene

3-Nitrobenzothiophene can be synthesized via the nitration of benzothiophene. A typical procedure involves the slow addition of a nitrating mixture (a combination of concentrated nitric and sulfuric acids) to a solution of benzothiophene in a suitable solvent, such as acetic anhydride, at a controlled temperature (typically 0-5°C). After the addition is complete, the reaction mixture is stirred for a specified period, then poured onto ice. The resulting precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate, and then recrystallized from a suitable solvent like ethanol to yield the purified 3-nitrobenzothiophene.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the compounds is determined using the broth microdilution method. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB) for bacteria. A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is added to each well. The plates are then incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL). After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1][2]

Analgesic Activity Assay (Tail-Flick Test)

The analgesic activity is evaluated using the tail-flick test in mice. The basal reaction time of each mouse to a radiant heat source applied to the tail is recorded. The test compounds are administered orally or intraperitoneally. After a specific period (e.g., 30, 60, 90, and 120 minutes), the reaction time is measured again. A cut-off time is set to prevent tissue damage. The percentage of analgesic activity is calculated as: ((Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)) * 100.[3]

Visualization of a Key Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. The following diagram illustrates the classical NF-κB signaling cascade.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB (p50/p65) NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active Releases Nucleus Nucleus NF_kappa_B_active->Nucleus Translocates to DNA DNA NF_kappa_B_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Nitro_BT Nitro-benzothiophenes Nitro_BT->IKK_complex Inhibits

Figure 1: The NF-κB signaling pathway and potential inhibition by nitro-benzothiophenes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile. The procedures outlined are designed to minimize risks and environmental impact.

Hazard Profile and Safety Precautions

This compound is predicted to be a hazardous substance. Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin and eyes.[1][2] Aromatic nitro compounds can be toxic and may have carcinogenic properties.[3][4][5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as Viton or Butyl Rubber), safety goggles, and a lab coat, must be worn at all times.[3] All handling of this compound and its waste should be performed in a well-ventilated laboratory fume hood.

Quantitative Data for Structurally Related Compounds

To provide a framework for assessing the risks associated with this compound, the following table summarizes key quantitative data for nitrobenzene and 2-nitrothiophene. These values should be used as a conservative reference for safety and disposal planning.

ParameterNitrobenzene2-NitrothiopheneSource
OSHA PEL (8-hr TWA) 1 ppm (5 mg/m³) [skin]Not Established[6]
NIOSH REL (10-hr TWA) 1 ppm (5 mg/m³) [skin]Not Established[6]
ACGIH TLV (8-hr TWA) 1 ppm (5 mg/m³)Not Established[3]
IDLH 200 ppmNot Established[7]
LD50 (Oral, Mouse) 590 mg/kgNot Established[8]
Flash Point 190°F (88°C)201.2°F (94°C)[8][9]
Reportable Quantity (RQ) 1,000 lbsNot Established[10]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.

For laboratories that generate small quantities of this waste, the following procedural workflow should be followed.

Waste Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (e.g., reaction residues, contaminated materials) B Segregate Waste (Keep away from incompatible materials, e.g., strong oxidizers) A->B C Label Hazardous Waste Container (Contents, Date, Hazards) B->C D Store in Satellite Accumulation Area (Secure, well-ventilated, secondary containment) C->D E Small-Scale Chemical Degradation (Optional) (See Experimental Protocols) D->E For small quantities only F Collection by EHS (Environmental Health & Safety) D->F E->F G Transport by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration (Preferred Method) G->H I Secure Landfill (For treated residues) H->I

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Plan
  • Segregation: Immediately segregate waste containing this compound at the point of generation. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips). Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the primary hazards (e.g., Toxic, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a full characterization of the waste.

Experimental Protocols for Small-Scale Chemical Degradation

For very small quantities (typically less than 1 gram), chemical degradation to a less hazardous compound may be considered. These procedures should only be performed by trained chemists with a thorough understanding of the potential reactions and risks. It is crucial to test these methods on a microscale before scaling up.

Protocol 1: Reductive Degradation of the Nitro Group

The nitro group is often the most hazardous functional group in nitroaromatic compounds. Reduction to the corresponding amine significantly reduces its toxicity.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound waste in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: While stirring at room temperature, cautiously add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of a weak acid like acetic acid.[11] Add an excess of iron powder (approximately 5-10 molar equivalents).

  • Reaction: Gently heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an aqueous solution of sodium bicarbonate.

  • Filtration: Filter the mixture to remove the iron salts.

  • Disposal of Product: The resulting filtrate contains the corresponding amino-benzo[b]thiophene-3-carbonitrile. While less toxic than the nitro-compound, it should still be considered chemical waste and disposed of through your institution's hazardous waste program.

Protocol 2: Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This can be a subsequent step after the reduction of the nitro group.

Methodology (Acidic Hydrolysis):

  • Setup: In a round-bottom flask with a stir bar and reflux condenser, add the amino-benzo[b]thiophene-3-carbonitrile product from the reduction step.

  • Reagent Addition: Add a dilute solution of a strong acid, such as 6M hydrochloric acid (HCl).[12][13]

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. The resulting carboxylic acid may precipitate. If it does, it can be collected by vacuum filtration.

  • Neutralization and Disposal: The acidic filtrate should be neutralized with a base (e.g., sodium bicarbonate) before being collected as aqueous hazardous waste. The solid carboxylic acid product should also be disposed of as chemical waste.

By following these guidelines, laboratories can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Nitro-benzo[b]thiophene-3-carbonitrile

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling hazardous chemical compounds of similar structure, including nitro and nitrile functional groups.

Personal Protective Equipment (PPE)

Given the potential hazards associated with nitro and nitrile compounds, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[1][2][3]
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing or explosion.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[4]
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]
Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Have all necessary equipment and reagents ready before starting the experiment to minimize time spent handling the compound.

2. Weighing and Transfer:

  • Weigh the solid this compound in a tared container within the chemical fume hood.

  • Use a spatula for transfers. Avoid creating dust.

  • If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

3. Experimental Procedure:

  • All reactions and manipulations involving this compound must be carried out in a chemical fume hood.[4]

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest possible height while working.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly label and store any resulting mixtures or products.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather All Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS Guidelines cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.